HSP90-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H30N4O3/c1-5-28-10-12-29(13-11-28)24-14-17(2)20-16-19(7-8-21(20)27-24)26-25(30)18-6-9-22(31-3)23(15-18)32-4/h6-9,14-16H,5,10-13H2,1-4H3,(H,26,30) |
InChI Key |
YGHVMEYBSUHIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C(=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to HSP90 Inhibitors
Disclaimer: No specific public data was found for a compound designated "HSP90-IN-22." This guide provides a comprehensive overview of the core properties, mechanism of action, and evaluation of Heat Shock Protein 90 (HSP90) inhibitors in general, intended for researchers, scientists, and drug development professionals.
Introduction to Heat Shock Protein 90 (HSP90)
Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2][3] It is essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to signal transduction pathways controlling cell proliferation, survival, and differentiation.[1][4][5] In normal cells, HSP90 constitutes 1-2% of the total cellular protein, a figure that can rise to 4-6% under conditions of cellular stress.[1][3]
HSP90 exists as a homodimer and its function is dependent on an ATP-driven chaperone cycle.[2][6][7] Each monomer is composed of three primary domains:
-
N-Terminal Domain (NTD): Contains a highly conserved ATP-binding pocket, which is the primary target for the majority of HSP90 inhibitors.[4][8]
-
Middle Domain (MD): Crucial for client protein binding and ATP hydrolysis.[4][8]
-
C-Terminal Domain (CTD): Responsible for dimerization of the HSP90 protomers.[4][8]
Mammalian cells have four major HSP90 isoforms: the cytosolic HSP90α (inducible) and HSP90β (constitutive), the endoplasmic reticulum-localized Grp94, and the mitochondrial TRAP1.[1] Due to the overexpression and high-activity state of HSP90 in cancer cells to support the stability of mutated and overexpressed oncoproteins, it has emerged as a key target for cancer therapy.[7][9][10] Inhibition of HSP90 can lead to the simultaneous disruption of multiple oncogenic signaling pathways.[1][11]
Mechanism of Action of HSP90 Inhibitors
The primary mechanism of action for most HSP90 inhibitors is the competitive binding to the ATP pocket in the N-terminal domain of HSP90.[11][12] This inhibition disrupts the chaperone's ATPase activity, which is essential for the conformational changes required for client protein maturation.[7] The stalled chaperone cycle leads to the misfolding of client proteins, which are then targeted for degradation via the ubiquitin-proteasome pathway.[9][11]
The downstream effects of HSP90 inhibition include:
-
Depletion of key oncoproteins: Many HSP90 client proteins are oncogenic drivers, such as HER2, EGFR, BRAF, AKT, and c-MYC.[6][13] Their degradation leads to cell cycle arrest and apoptosis.[12]
-
Induction of the Heat Shock Response: Inhibition of HSP90 often leads to the release and activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like HSP70 and HSP27.[11] This can be a mechanism of drug resistance.
Quantitative Data for Representative HSP90 Inhibitors
The following table summarizes publicly available data for several well-characterized HSP90 inhibitors.
| Compound | Class | Target | IC50 / Ki | Cellular Activity (Example) | Reference |
| 17-AAG (Tanespimycin) | Ansamycin | N-Terminal ATP Pocket | Ki: ~5 nM (HSP90α) | Induces degradation of HER2; GI50 ~10-50 nM in various cancer cell lines. | [9][10] |
| AUY922 (Luminespib) | Resorcinol | N-Terminal ATP Pocket | IC50: ~13 nM (HSP90α) | Potent anti-proliferative activity in breast and lung cancer cell lines (nM range). | [10] |
| STA-9090 (Ganetespib) | Triazolone | N-Terminal ATP Pocket | IC50: ~4 nM (HSP90α) | Induces apoptosis in AML and NSCLC cells; inhibits growth of various cancer cell lines. | [12] |
| HSP990 | N/A | N-Terminal ATP Pocket | IC50: ~0.6 nM (HSP90α) | Broad anti-proliferative activity across multiple cancer cell lines. | [12] |
Experimental Protocols
HSP90 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to the HSP90 protein.
Methodology:
-
A fluorescently labeled ligand (e.g., a derivative of geldanamycin) that binds to the HSP90 ATP pocket is used.
-
In the absence of a competitor, the labeled ligand binds to HSP90, resulting in a high fluorescence polarization (FP) signal due to the slower tumbling of the large protein-ligand complex.
-
Increasing concentrations of the test inhibitor are added, which compete with the fluorescent ligand for binding to HSP90.
-
Displacement of the fluorescent ligand results in a decrease in the FP signal as the small, unbound ligand tumbles more rapidly.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent ligand, is calculated from the dose-response curve.
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 and the effect of inhibitors.
Methodology:
-
Recombinant HSP90 protein is incubated with ATP in a suitable reaction buffer.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The amount of ADP produced is quantified. This can be done using a variety of methods, such as a coupled-enzyme assay where ADP production is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
-
To test inhibitors, the assay is performed with varying concentrations of the compound, and the reduction in ATPase activity is measured to determine the IC50.
Western Blot for Client Protein Degradation
This experiment is a hallmark of HSP90 inhibition in a cellular context.
Methodology:
-
Cancer cells are cultured and treated with various concentrations of the HSP90 inhibitor for a specified time (e.g., 24-48 hours).
-
A vehicle-treated control group is included.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for HSP90 client proteins (e.g., AKT, HER2, RAF-1) and a loading control (e.g., β-actin, GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized. A decrease in the levels of client proteins with increasing inhibitor concentration indicates successful HSP90 inhibition. An increase in HSP70 levels is also often monitored as a biomarker of the heat shock response.
Visualizations
Signaling Pathway Diagram
Caption: The HSP90 chaperone cycle and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of HSP90 inhibition.
References
- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Hsp90: A New Player in DNA Repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of NVP-AUY922: A Potent HSP90 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. Inhibition of HSP90 leads to the simultaneous degradation of these client proteins, offering a multi-pronged attack on cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of NVP-AUY922 (luminespib), a potent and selective second-generation HSP90 inhibitor. NVP-AUY922, a resorcinol (B1680541) isoxazole (B147169) amide, has demonstrated significant antitumor activity in a variety of preclinical models and has been evaluated in clinical trials. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data on its efficacy, and visualizes the key signaling pathways it modulates.
Introduction to HSP90 Inhibition
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by assisting in the proper folding, stabilization, and function of a diverse set of "client" proteins. In normal cells, HSP90 constitutes 1-2% of total cellular protein, a figure that can rise to 4-6% under conditions of cellular stress. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, including receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., AKT, BRAF), and transcription factors (e.g., HIF-1α).[1] Cancer cells exhibit a heightened dependence on HSP90 to maintain the stability of these mutated, overexpressed, or misfolded oncoproteins.[1] This reliance makes HSP90 an attractive therapeutic target for cancer treatment.
The inhibition of HSP90's ATP-dependent chaperone activity leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1] This results in the simultaneous disruption of multiple oncogenic signaling pathways, offering a powerful strategy to combat cancer and potentially overcome drug resistance.
Discovery of NVP-AUY922
NVP-AUY922 (also known as VER-52296) is a potent, synthetic, non-geldanamycin HSP90 inhibitor developed through a collaborative effort.[2][3] The discovery process began with a pyrazole-containing compound, CCT018159, identified through high-throughput screening.[2] This initial hit served as the foundation for a structure-based design approach aimed at improving potency and pharmaceutical properties.
The key pharmacophore of NVP-AUY922 is the resorcinol (1,3-dihydroxybenzene) moiety, which is also present in the natural product HSP90 inhibitor, radicicol.[2] Through iterative cycles of chemical synthesis and biological testing, the pyrazole (B372694) core was replaced with an isoxazole, and a solubilizing group was introduced, leading to the identification of NVP-AUY922 as a development candidate with significantly improved potency and drug-like properties.[3]
Chemical Synthesis of NVP-AUY922
The chemical synthesis of NVP-AUY922, 5-[2,4-dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide, involves a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthesis can be inferred from procedures for analogous isoxazole-carboxamide derivatives. The synthesis would logically proceed through the formation of the core isoxazole ring, followed by the introduction of the side chains.
A plausible synthetic route would involve the following key transformations:
-
Synthesis of the isoxazole core: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). For NVP-AUY922, this would likely involve a diaryl 1,3-diketone precursor.
-
Formation of the carboxamide: The carboxylic acid on the isoxazole ring is activated and then reacted with ethylamine (B1201723) to form the ethylamide. This is a standard amidation reaction, often facilitated by coupling agents like EDC and DMAP.
General Experimental Protocol for Isoxazole-Carboxamide Synthesis (adapted from similar syntheses):
-
Step 1: Synthesis of the Isoxazole Carboxylic Acid. A suitably substituted diaryl 1,3-diketone is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often under reflux conditions, to yield the corresponding 3,5-disubstituted isoxazole. If the starting diketone contains an ester group at the appropriate position, this can be hydrolyzed to the carboxylic acid in a subsequent step using a base like sodium hydroxide.
-
Step 2: Amide Formation. The resulting isoxazole carboxylic acid (1 equivalent) is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM). To this solution, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equivalents) are added. The mixture is stirred at room temperature for a short period. Then, ethylamine (1.2 equivalents) is added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
NVP-AUY922 is a highly potent inhibitor of HSP90α and HSP90β with IC50 values of 13 nM and 21 nM, respectively, in cell-free assays.[4][5] It exhibits weaker activity against other HSP90 family members, GRP94 and TRAP-1.[5]
The primary mechanism of action of NVP-AUY922 is the competitive inhibition of ATP binding to the N-terminal domain of HSP90. This disrupts the chaperone's ATPase activity, which is essential for the conformational maturation of client proteins. The inhibition of HSP90 function by NVP-AUY922 leads to several key cellular events:
-
Dissociation of the HSP90-p23 complex: NVP-AUY922 treatment causes the dissociation of the co-chaperone p23 from the HSP90 complex, which is a hallmark of HSP90 inhibition.[4][6]
-
Degradation of client proteins: The inhibition of HSP90 leads to the destabilization and subsequent degradation of a wide range of oncogenic client proteins. This has been demonstrated for key cancer-related proteins such as HER2 (ERBB2), AKT, and CDK4.[4][6]
-
Induction of Heat Shock Response: A characteristic cellular response to HSP90 inhibition is the induction of heat shock proteins, particularly HSP70.[4][6] This is considered a pharmacodynamic marker of target engagement.
-
Cell Cycle Arrest and Apoptosis: By depleting client proteins involved in cell cycle progression and survival, NVP-AUY922 induces cell cycle arrest, typically at the G1/G2 phases, and promotes apoptosis in cancer cells.[7][8]
Quantitative Data on Biological Activity
The potent antitumor activity of NVP-AUY922 has been demonstrated across a wide range of cancer cell lines.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (HSP90α) | Cell-free | 13 nM | [4][5] |
| IC50 (HSP90β) | Cell-free | 21 nM | [4][5] |
| GI50 | Panel of human cancer cell lines | Average of 9 nM | [4] |
| Gastric cancer cell lines | 2 - 40 nM | [4] | |
| Breast cancer cell lines | 3 - 126 nM | [6] | |
| Non-small cell lung cancer | < 100 nM | [9] | |
| Kd | HSP90 | 1.7 nM | [7] |
Signaling Pathways Modulated by NVP-AUY922
NVP-AUY922's inhibition of HSP90 leads to the downregulation of multiple oncogenic signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. AKT is a well-established HSP90 client protein. NVP-AUY922 treatment leads to the degradation of AKT and a reduction in its phosphorylation, thereby inhibiting this key survival pathway.[6][10][11]
Caption: NVP-AUY922 inhibits the PI3K/Akt signaling pathway by destabilizing AKT.
NF-κB Signaling Pathway
The NF-κB pathway is involved in inflammation, immunity, and cell survival. Key activators of this pathway, such as IKKα and IKKβ, are HSP90 client proteins. NVP-AUY922 treatment leads to the depletion of IKKα and IKKβ, resulting in decreased transcription of NF-κB target genes, including anti-apoptotic proteins like Mcl-1.[10][12]
Caption: NVP-AUY922 disrupts NF-κB signaling by promoting the degradation of the IKK complex.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (WST-1 Assay)
This protocol is used to determine the concentration of NVP-AUY922 that inhibits cell growth by 50% (GI50).
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of NVP-AUY922 (e.g., in a serial dilution) for 72 hours.
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.[5]
Western Blot Analysis for Client Protein Degradation
This protocol is used to assess the effect of NVP-AUY922 on the levels of HSP90 client proteins.
-
Treat cancer cells with NVP-AUY922 at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against client proteins (e.g., HER2, AKT, CDK4), HSP70, and a loading control (e.g., β-actin or α-tubulin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for HSP90-p23 Interaction
This protocol is used to determine if NVP-AUY922 disrupts the interaction between HSP90 and its co-chaperone p23.
-
Treat cells with NVP-AUY922.
-
Lyse the cells in a non-denaturing buffer.
-
Incubate the cell lysates with an antibody against p23 overnight.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads and analyze the presence of HSP90 in the immunoprecipitates by Western blotting.[6]
References
- 1. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 2. sciensage.info [sciensage.info]
- 3. EP4384514A1 - Process for making diaryl isoxazoline derivative - Google Patents [patents.google.com]
- 4. 747412-49-3 Cas No. | 5-[2,4-Dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide | Apollo [store.apolloscientific.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 9. 5-[2,4-Dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morphol… [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
HSP90-IN-22 (CAS: 442898-75-1): A Technical Guide for Researchers
For Research Use Only
Abstract
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition presents a compelling therapeutic strategy for cancer. HSP90-IN-22 is a potent inhibitor of HSP90, demonstrating antiproliferative activity in cancer cell lines. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, with the chemical name N-(2-(4-Ethylpiperazin-1-yl)-4-methylquinolin-6-yl)-3,4-dimethoxybenzamide, is a small molecule inhibitor of HSP90. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 442898-75-1 | - |
| Molecular Formula | C₂₅H₃₀N₄O₃ | - |
| Molecular Weight | 434.53 g/mol | - |
| Appearance | Solid, White to off-white | - |
| Boiling Point (Predicted) | 574.9±50.0 °C | - |
| Density (Predicted) | 1.204±0.06 g/cm³ | - |
| pKa (Predicted) | 13.38±0.43 | - |
Biological Activity
This compound exhibits antiproliferative effects on cancer cells by inhibiting the function of HSP90. The available quantitative data on its biological activity is summarized in Table 2.
| Assay | Cell Line | IC₅₀ (µM) | Source |
| Antiproliferative Activity | MCF7 (Breast Cancer) | 3.65 | [1][2] |
| Antiproliferative Activity | SKBr3 (Breast Cancer) | 2.71 | [1][2] |
No publicly available data was found for Ki, Kd, or pharmacokinetic parameters of this compound.
Mechanism of Action and Signaling Pathways
HSP90 functions as an ATP-dependent molecular chaperone, facilitating the proper folding and stability of a wide range of "client proteins."[3][4] Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[5] HSP90 inhibitors, including this compound, are thought to bind to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[6][7] This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[3][4]
The inhibition of HSP90 by this compound is expected to impact multiple oncogenic signaling pathways simultaneously. Key client proteins and the pathways they regulate include:
-
HER2 (ErbB2): A receptor tyrosine kinase that is a well-established client of HSP90. Its degradation affects the PI3K/Akt and MAPK pathways.[1][8][9]
-
Akt: A serine/threonine kinase that is a central node in the PI3K signaling pathway, promoting cell survival and proliferation.[5][10][11]
-
c-Raf: A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling cascade, which is crucial for cell growth and division.[12][13][14]
The general mechanism of action of HSP90 inhibitors is depicted in the following signaling pathway diagram.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Proposed Synthesis of this compound
A plausible synthetic route for N-(2-(4-Ethylpiperazin-1-yl)-4-methylquinolin-6-yl)-3,4-dimethoxybenzamide is outlined below, based on established chemical reactions for similar structures.
Step 1: Quinoline Ring Formation A substituted aniline would undergo a reaction such as the Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound to form the 6-amino-4-methylquinoline core structure.
Step 2: Nucleophilic Aromatic Substitution The 6-amino-4-methylquinoline intermediate would then react with 1-ethylpiperazine, likely requiring a catalyst and heat, to introduce the ethylpiperazinyl group at the 2-position of the quinoline ring.
Step 3: Amide Coupling The resulting 2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-amine is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final amide product, this compound. Purification would typically be achieved through column chromatography.
HSP90 ATPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the amount of inorganic phosphate (B84403) released from ATP hydrolysis by HSP90 and is used to determine the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human HSP90 protein
-
ATP
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a phosphate standard curve: Create a series of known phosphate concentrations to correlate absorbance with the amount of phosphate produced.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and a vehicle control), and the HSP90 enzyme.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to HSP90.
-
Initiate Reaction: Add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Add the malachite green reagent to stop the reaction and initiate color development. The malachite green will form a complex with the free phosphate, resulting in a color change.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Analysis: Use the phosphate standard curve to determine the amount of phosphate released in each well. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Western Blot Analysis of HSP90 Client Protein Degradation
This technique is used to assess the effect of this compound on the protein levels of key HSP90 clients.
Materials:
-
Cancer cell lines (e.g., MCF7, SKBr3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture the chosen cancer cell line and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the client proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels, normalized to a loading control. A decrease in the levels of client proteins with increasing concentrations of this compound would indicate successful inhibition of HSP90.
Conclusion
This compound is a valuable research tool for studying the biological roles of HSP90 and for the exploration of potential anticancer therapeutics. Its ability to induce the degradation of key oncoproteins highlights the therapeutic potential of targeting the HSP90 chaperone machinery. Further investigation into its binding kinetics, in vivo efficacy, and pharmacokinetic profile is warranted to fully elucidate its potential as a drug candidate.
References
- 1. Targeted delivery of heat shock protein 90 inhibitors prevents growth of HER2-positive tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2-Driven Breast Cancer: Role of the Chaperonin HSP90 in Modulating Response to Trastuzumab-Based Therapeutic Combinations : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2-Driven Breast Cancer: Role of the Chaperonin HSP90 in Modulating Response to Trastuzumab-Based Therapeutic Combinations | MDPI [mdpi.com]
- 9. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt shows variable sensitivity to an Hsp90 inhibitor depending on cell context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Onalespib (AT13387): A Technical Guide to a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat Shock Protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. Consequently, HSP90 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of Onalespib (formerly AT13387), a potent, second-generation, non-ansamycin small molecule inhibitor of HSP90. While the originally requested compound "HSP90-IN-22" with the molecular formula C25H30N4O3 could not be definitively identified in public databases, Onalespib (C24H31N3O3) serves as a well-characterized exemplar of a clinical-stage HSP90 inhibitor. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Introduction to Onalespib (AT13387)
Onalespib is a synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90.[1] By competitively inhibiting the binding of ATP, Onalespib disrupts the HSP90 chaperone cycle. This disruption leads to the misfolding and subsequent degradation of HSP90 client proteins through the ubiquitin-proteasome pathway.[1][2] This mechanism allows for the simultaneous targeting of multiple oncogenic pathways, forming the basis of its therapeutic potential in various cancers.[2] Onalespib has been investigated in several clinical trials for advanced solid tumors and demonstrates a distinct pharmacological profile compared to first-generation HSP90 inhibitors.[3][4]
Mechanism of Action
The primary mechanism of action for Onalespib is the competitive inhibition of the ATPase activity of HSP90.[1] This inhibition locks the chaperone in a conformation that is unable to process and stabilize its client proteins. As a result, these client proteins, many of which are crucial for cancer cell proliferation and survival, are targeted for degradation. This leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2]
Quantitative Data Summary
Onalespib exhibits high-affinity binding to HSP90 and potent anti-proliferative activity across a wide range of cancer cell lines.
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Kd) | 0.7 nM | Cell-free competition isothermal calorimetry | [5] |
| IC50 | 18 nM | A375 melanoma cells | [5] |
| GI50 Range | 13 - 260 nM | Panel of 30 tumor cell lines | [5] |
| GI50 (Non-tumorigenic) | 480 nM | PNT2 human prostate epithelial cells | [5] |
| HCT116 Cytotoxicity (IC50) | 0.048 µM | Alamar blue assay | [5] |
Impact on Signaling Pathways
By inducing the degradation of numerous client proteins, Onalespib simultaneously disrupts multiple signaling pathways critical for cancer cell function. Key affected pathways include the PI3K/Akt and MAPK/ERK signaling cascades.
PI3K/Akt Pathway
Many components of the PI3K/Akt pathway, including receptor tyrosine kinases (RTKs), PI3K, and Akt itself, are HSP90 client proteins. Onalespib treatment leads to their degradation, thereby inhibiting this pro-survival pathway.[6][7]
References
- 1. allevi3d.com [allevi3d.com]
- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: Mechanism of Action of N-Terminal HSP90 Inhibitors
Disclaimer: Information specifically pertaining to "HSP90-IN-22" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the well-established mechanism of action for potent, synthetic, N-terminal domain ATP-competitive Heat Shock Protein 90 (HSP90) inhibitors. The data, pathways, and protocols described herein are based on extensively studied inhibitors of this class and serve as a representative model for understanding the action of compounds like this compound.
Introduction: HSP90 as a Therapeutic Target
Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone that is essential for maintaining cellular homeostasis.[1] It is responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins.[2] In normal cells, HSP90 constitutes 1-2% of the total cellular protein.[3] However, in cancer cells, HSP90 is often overexpressed and plays a critical role in protecting mutated, overexpressed, and deregulated oncoproteins from misfolding and degradation.[4][5] These client proteins include key drivers of the six hallmarks of cancer, such as protein kinases, transcription factors, and cell cycle regulators.[1][6]
By targeting HSP90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it a promising target for cancer therapy.[1][7] The predominant mechanism of action for most clinical-stage HSP90 inhibitors involves competitive binding to the ATP pocket in the N-terminal domain (NTD) of the protein.[3][8] This action inhibits the chaperone's intrinsic ATPase activity, which is crucial for its function.[3]
Core Mechanism of Action: The HSP90 Chaperone Cycle
The function of HSP90 is governed by a dynamic, ATP-dependent cycle of conformational changes.[4]
-
Open Conformation: In its nucleotide-free state, the HSP90 dimer is in an "open" conformation. Co-chaperones like HSP70, HSP40, and HOP (Hsp70/Hsp90 organizing protein) deliver an unfolded or misfolded client protein to HSP90.[9]
-
ATP Binding and Closed Conformation: The binding of ATP to the N-terminal domains triggers a significant conformational change. The N-termini dimerize, capturing the client protein and forming a "closed," ATPase-competent state.[10] The co-chaperone p23 binds to and stabilizes this mature complex.[9]
-
ATP Hydrolysis and Client Maturation: The ATPase activity, often stimulated by the co-chaperone Aha1, leads to the hydrolysis of ATP to ADP.[11] This process facilitates the final folding and maturation of the client protein.
-
Client Release and Cycle Reset: Following ATP hydrolysis, the HSP90 dimer returns to its open conformation, releasing the mature client protein and ADP.[10]
N-terminal inhibitors act by competitively binding to the N-terminal ATP pocket, preventing the binding of ATP and stalling the chaperone cycle.[8] This inhibition locks HSP90 in a conformation that is recognized by the cellular protein degradation machinery. The HSP90-client complex is disrupted, and the abandoned client protein is targeted for ubiquitination and subsequent degradation by the proteasome.[3][8]
Quantitative Data: Inhibitory Potency
The potency of HSP90 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in both biochemical (ATPase activity) and cell-based (cell viability/proliferation) assays. These values can vary significantly depending on the assay conditions and the cell line used.[12] The table below summarizes IC50 values for several well-characterized N-terminal HSP90 inhibitors.
| Inhibitor | Type | Target Cell Line | IC50 (nM) | Reference |
| 17-AAG | Ansamycin | H3122 (Lung Adenocarcinoma) | 16.590 | [13][14] |
| IPI-504 | Ansamycin | H3122 (Lung Adenocarcinoma) | 16.790 | [13][14] |
| STA-9090 (Ganetespib) | Radicicol Analog | H2228 (Lung Adenocarcinoma) | 4.131 | [14] |
| AUY-922 (Luminespib) | Resorcinol Analog | H1650 (Lung Adenocarcinoma) | 1.472 | [14] |
| HP-4 | Synthetic | Hsp90 Protein (Biochemical) | 17.64 | [15] |
| MPC-3100 | Synthetic | HCT-116 (Colon Cancer) | 779.59 | [15] |
Affected Signaling Pathways and Client Proteins
By inhibiting HSP90, this compound is predicted to induce the degradation of a broad range of oncoproteins, thereby blocking multiple signaling pathways crucial for tumor growth and survival.[7]
Key Client Proteins Include: [1][16]
-
Receptor Tyrosine Kinases: EGFR, HER2/ErbB2, MET
-
Downstream Kinases: Raf-1, Akt, CDK4
-
Transcription Factors: Mutant p53, HIF-1α
-
Other: Telomerase (hTERT), Survivin
The simultaneous degradation of these clients leads to the collapse of interconnected signaling networks, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, resulting in cell cycle arrest and apoptosis.[5][7]
Experimental Protocols
Characterizing the mechanism of action of an HSP90 inhibitor involves a series of biochemical and cell-based assays.
HSP90 ATPase Activity Assay (Malachite Green-based)[12]
This biochemical assay quantifies the inhibitor's ability to block the ATP hydrolysis function of purified HSP90 protein.
-
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. Malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
-
Materials:
-
Purified recombinant HSP90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
HSP90 inhibitor (e.g., this compound) at various concentrations
-
Malachite Green reagent
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90, and serial dilutions of the HSP90 inhibitor.
-
Initiate Reaction: Add a fixed concentration of ATP to each well to start the reaction. Include controls for no enzyme and no inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Color Development: Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.
-
Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression.
-
Western Blot for Client Protein Degradation[12]
This cell-based assay confirms that HSP90 inhibition leads to the degradation of its client proteins within the cell.
-
Principle: Cancer cells are treated with the inhibitor, and the levels of specific HSP90 client proteins (e.g., HER2, Akt) are measured using immunoblotting. A decrease in client protein levels indicates successful on-target activity.
-
Materials:
-
Cancer cell line known to depend on specific HSP90 clients (e.g., SK-BR-3 for HER2)
-
Cell culture medium and reagents
-
HSP90 inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies (anti-HER2, anti-Akt, anti-Actin, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates. After adherence, treat cells with increasing concentrations of the HSP90 inhibitor for a set time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against client proteins and a loading control (e.g., Actin). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the dose-dependent reduction in client protein levels relative to the loading control.
-
Cellular Thermal Shift Assay (CETSA)[12]
CETSA is a powerful method to verify direct target engagement of the inhibitor with HSP90 in intact cells.
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. In CETSA, cells treated with the inhibitor are heated to various temperatures. A successful inhibitor will increase the thermal stability of HSP90, resulting in more soluble HSP90 protein remaining at higher temperatures compared to untreated cells. The amount of soluble HSP90 is then quantified by Western Blot.[12]
Conclusion
Inhibitors targeting the N-terminal ATP-binding pocket of HSP90, such as the archetypal compound represented by this compound, operate through a well-defined mechanism of action. By preventing ATP binding, they disrupt the essential chaperone cycle, leading to the targeted degradation of a multitude of oncoproteins. This results in the simultaneous collapse of key cancer-promoting signaling networks. The validation of this mechanism through a systematic application of biochemical and cell-based assays is a critical step in the preclinical development of this promising class of therapeutic agents.
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Threonine 22 phosphorylation attenuates Hsp90 interaction with cochaperones and affects its chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on HSP90-IN-22: A TRAP1 Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HSP90-IN-22 (also known as Compound 35), a notable inhibitor demonstrating selectivity for the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document collates available quantitative data, details experimental methodologies for key assays, and presents visual diagrams of relevant pathways and workflows to support further research and development in this area.
Introduction
The heat shock protein 90 (HSP90) family of molecular chaperones plays a crucial role in maintaining cellular proteostasis by facilitating the folding, stability, and activity of a wide array of client proteins. This family comprises four main isoforms in mammalian cells: HSP90α and HSP90β, which are primarily cytosolic; GRP94, located in the endoplasmic reticulum; and TRAP1, which is predominantly found in the mitochondria. The distinct subcellular localization and client protein repertoire of each isoform suggest that isoform-selective inhibition could offer therapeutic advantages with reduced off-target effects.
TRAP1, in particular, has emerged as a compelling target in oncology. It is frequently overexpressed in cancer cells and plays a critical role in regulating mitochondrial bioenergetics and protecting cells from apoptosis. The development of TRAP1-selective inhibitors is a promising strategy to selectively target cancer cell metabolism and survival. This compound has been identified as an inhibitor with a degree of selectivity for TRAP1.
Quantitative Data for this compound
This compound, also referred to as Compound 35, has been evaluated for its inhibitory activity against HSP90 isoforms and its anti-proliferative effects in cancer cell lines. The available data are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against HSP90 Isoforms
| Isoform | IC₅₀ (μM) |
| HSP90 | 4.1 |
| TRAP1 | 5.5 |
Note: The specific cytosolic HSP90 isoform (α or β) for the 4.1 μM IC₅₀ value is not explicitly stated in the available literature.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
| MCF7 | 3.65 |
| SKBr3 | 2.71 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the general methodologies employed for the key experiments cited in the evaluation of HSP90 inhibitors.
1. Fluorescence Polarization (FP) Assay for HSP90 Binding Affinity
This competitive binding assay is used to determine the affinity of a test compound for an HSP90 isoform.
-
Principle: The assay measures the change in the polarization of fluorescently labeled ligand (tracer) upon binding to the HSP90 protein. A small, rapidly rotating fluorescent tracer has a low polarization value. When bound to the much larger HSP90 protein, its rotation slows, and the polarization value increases. Unlabeled inhibitor competes with the tracer for binding to HSP90, causing a decrease in polarization.
-
Materials:
-
Purified recombinant human HSP90 isoforms (TRAP1, HSP90α, HSP90β, Grp94)
-
Fluorescently labeled probe (e.g., a fluorescent derivative of an established HSP90 inhibitor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT)
-
Test compound (this compound)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In the wells of a 384-well plate, add the test compound dilutions.
-
Add a solution of the HSP90 isoform and the fluorescent probe to each well. The concentrations of the protein and probe should be optimized to give a stable and robust signal window.
-
Incubate the plate at room temperature for a predetermined period (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
The IC₅₀ value is determined by plotting the percentage of inhibition (calculated from the polarization values) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 and the effect of an inhibitor on this activity.
-
Principle: HSP90's chaperone activity is dependent on its ability to hydrolyze ATP. This assay quantifies the amount of ADP or inorganic phosphate (B84403) (Pi) produced during the ATPase reaction. The inhibitory effect of a compound is determined by the reduction in product formation.
-
Materials:
-
Purified recombinant human HSP90 isoforms
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Test compound (this compound)
-
ADP or Pi detection reagent (e.g., ADP-Glo™ Kinase Assay kit or Malachite Green Phosphate Assay Kit)
-
White, opaque 96- or 384-well plates
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions and the HSP90 isoform to the wells of the assay plate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to quantify the amount of ADP or Pi produced.
-
The IC₅₀ value is calculated by plotting the percentage of ATPase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
3. Cell-Based Anti-proliferative Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
-
Principle: The viability of cancer cells is measured after treatment with the test compound for a specified period.
-
Materials:
-
Cancer cell lines (e.g., MCF7, SKBr3)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well clear or opaque-walled tissue culture plates
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
HSP90-IN-22: A Technical Guide to its N-Terminal Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Its N-terminal domain contains an ATP-binding pocket that is a prime target for the development of cancer therapeutics. HSP90-IN-22 is an inhibitor that targets this N-terminal domain, exhibiting antiproliferative activity. This technical guide provides a comprehensive overview of the binding of this compound to the N-terminus of HSP90, detailing its mechanism of action, quantitative data, and the experimental protocols used to characterize such interactions.
Introduction to HSP90 and N-Terminal Inhibition
HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a diverse set of "client" proteins.[1] In cancer cells, HSP90 is overexpressed and essential for the stability of numerous oncoproteins, including kinases, transcription factors, and steroid hormone receptors, thereby supporting tumor growth and survival.
The function of HSP90 is dependent on its ability to bind and hydrolyze ATP, a process that occurs in a pocket located in its N-terminal domain (NTD).[1] Inhibition of this ATP binding site disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[2][3] This targeted degradation of oncoproteins makes N-terminal HSP90 inhibitors a promising strategy in cancer therapy. This compound is a small molecule inhibitor designed to bind to the N-terminal ATP-binding pocket of HSP90.
Quantitative Data for this compound
This compound, also referred to as Compound 35, has demonstrated antiproliferative effects in breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 3.65 |
| SKBr3 | Breast Cancer | 2.71 |
Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines.
Mechanism of N-Terminal Binding and Downstream Effects
The binding of this compound to the N-terminal ATP pocket of HSP90 competitively inhibits the binding of ATP, which is essential for the chaperone's function. This initiates a cascade of cellular events leading to the degradation of HSP90 client proteins.
The inhibition of the HSP90 chaperone cycle leads to the destabilization of its client proteins. These misfolded proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination by E3 ligases and subsequent degradation by the proteasome.[4][5] The degradation of key oncoproteins disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Protocols for Characterizing N-Terminal Binding
While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe standard, widely-used methodologies for characterizing the binding of small molecule inhibitors to the N-terminal domain of HSP90.
Fluorescence Polarization (FP) Assay
This competitive assay measures the ability of a test compound to displace a fluorescently labeled ligand from the HSP90 N-terminal binding site.[6][7][8]
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger HSP90 protein, its tumbling is slowed, leading to a high polarization signal. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.
Representative Protocol:
-
Reagents and Buffers:
-
Procedure:
-
In a 384-well black plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the fluorescent tracer to a final concentration of approximately 5 nM.
-
Initiate the binding reaction by adding HSP90α to a final concentration of approximately 30-50 nM.
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FITC).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[10][11]
Principle: A solution of the inhibitor is titrated into a solution containing HSP90. The heat released or absorbed during the binding event is measured.
Representative Protocol:
-
Reagents and Buffers:
-
Highly purified, recombinant full-length human HSP90β dialyzed extensively against the ITC buffer.
-
ITC Buffer: e.g., 20 mM HEPES or Phosphate buffer (pH 7.5), 150 mM NaCl.
-
This compound dissolved in the same ITC buffer.
-
-
Procedure:
-
Load the HSP90 solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 5-10 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of inhibitor to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time. It provides information on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[12][13]
Principle: HSP90 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to HSP90 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Representative Protocol:
-
Reagents and Buffers:
-
Recombinant HSP90α.
-
SPR Running Buffer: e.g., PBS with 0.005% Tween-20 and 1% DMSO.
-
This compound serially diluted in the running buffer.
-
-
Procedure:
-
Immobilize HSP90α onto a CM5 sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized protein) at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
The sensorgrams (response units versus time) are corrected by subtracting the signal from the reference surface.
-
The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd. The Kd is calculated as kd/ka.
-
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the HSP90 N-terminal domain in complex with the inhibitor, revealing the precise binding mode and key molecular interactions.[14][15]
Principle: Crystals of the HSP90-inhibitor complex are grown and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which an atomic model can be built.
Representative Protocol:
-
Protein Preparation and Crystallization:
-
Express and purify the N-terminal domain of human HSP90α.
-
Prepare a solution of the purified HSP90 N-terminal domain (e.g., 10-20 mg/mL).
-
Incubate the protein with an excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the obtained crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known HSP90 N-terminal domain structure as a search model.
-
Refine the atomic model against the experimental data.
-
-
Analysis:
-
Analyze the final structure to identify hydrogen bonds, hydrophobic interactions, and other key contacts between this compound and the amino acid residues of the ATP-binding pocket.
-
Conclusion
This compound is an inhibitor of the N-terminal ATP-binding domain of HSP90, demonstrating antiproliferative activity in cancer cell lines. Its mechanism of action is consistent with other N-terminal HSP90 inhibitors, involving the disruption of the chaperone cycle and subsequent degradation of oncogenic client proteins. The characterization of its binding and cellular effects can be achieved through a suite of biophysical and biochemical assays, including fluorescence polarization, isothermal titration calorimetry, surface plasmon resonance, and X-ray crystallography. These techniques provide a comprehensive understanding of the inhibitor's potency, binding kinetics, thermodynamics, and structural interactions, which are critical for its further development as a potential therapeutic agent.
References
- 1. Development and characterization of a novel C-terminal inhibitor of Hsp90 in androgen dependent and independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A chemical compound inhibiting the Aha1–Hsp90 chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the Plant Compound Geraniin as a Novel Hsp90 Inhibitor | PLOS One [journals.plos.org]
- 14. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization and preliminary X-ray diffraction analysis of Trap1 complexed with Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiproliferative Activity of HSP90-IN-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activity of HSP90-IN-22, a quinoline-based inhibitor of Heat Shock Protein 90 (HSP90). This document details its effects on cancer cell lines, outlines the experimental methodologies for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.
Core Concept: HSP90 Inhibition as a Therapeutic Strategy
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins.[1][2] Many of these client proteins are critical components of signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2] Consequently, inhibiting HSP90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy. This compound is a small molecule inhibitor designed to disrupt the function of HSP90.
Quantitative Antiproliferative Activity of this compound
This compound has demonstrated potent antiproliferative effects in human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma (ER+, PR+, HER2-) | 3.65[1][3][4] |
| SKBr3 | Breast Adenocarcinoma (ER-, PR-, HER2+) | 2.71[1][3][4] |
Table 1: Antiproliferative activity of this compound in human breast cancer cell lines.
Experimental Protocols
The following section details the typical methodologies used to determine the antiproliferative activity of HSP90 inhibitors like this compound.
Cell Culture
-
Cell Lines: MCF7 and SKBr3 human breast cancer cell lines are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of this compound is commonly assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanism of Action and Signaling Pathways
HSP90 inhibitors, including those with a quinoline (B57606) scaffold like this compound, typically exert their antiproliferative effects by binding to the ATP-binding pocket of HSP90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.
General HSP90 Inhibition Pathway
The following diagram illustrates the general mechanism of action of an HSP90 inhibitor.
Caption: General workflow of HSP90 inhibition leading to cancer cell death.
Downstream Signaling Pathways Affected by HSP90 Inhibition
By promoting the degradation of key oncogenic client proteins, HSP90 inhibitors simultaneously disrupt multiple signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the impact on two major pathways: the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.
Caption: Inhibition of key oncogenic signaling pathways by this compound.
Conclusion
This compound is a potent antiproliferative agent against breast cancer cell lines, demonstrating the therapeutic potential of HSP90 inhibition. Its mechanism of action, centered on the destabilization of multiple oncoproteins, allows for the simultaneous disruption of several key cancer-promoting signaling pathways. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this compound in a broader range of malignancies.
References
- 1. Identification and optimization of novel 6-acylamino-2-aminoquinolines as potent Hsp90 C-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting the Hsp90 C-terminal domain by the chemically accessible dihydropyrimidinone scaffold. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
HSP90-IN-22: A Technical Overview of its Anti-Proliferative Activity in MCF7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the HSP90 inhibitor, HSP90-IN-22, with a specific focus on its inhibitory effects on the MCF7 human breast adenocarcinoma cell line. This document outlines key quantitative data, detailed experimental methodologies for assessing its potency, and a visualization of the pertinent signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proliferation of a cancer cell population by 50%. The IC50 values for this compound in breast cancer cell lines are presented below.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF7 | 3.65[1] |
| This compound | SKBr3 | 2.71[1] |
Experimental Protocol: Determination of IC50 via MTT Assay
The IC50 value of this compound in MCF7 cells is determined through a colorimetric cell viability assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method provides a quantitative measure of metabolically active cells.
1. Cell Culture and Seeding:
-
MCF7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Cells are harvested at approximately 80% confluency using trypsin-EDTA.
-
A cell suspension is prepared, and cells are seeded into a 96-well microplate at a density of 5,000 to 10,000 cells per well. The plate is then incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
A series of dilutions of the stock solution are prepared in complete cell culture medium to achieve a range of final concentrations.
-
The culture medium is aspirated from the wells and replaced with medium containing the various concentrations of this compound. A vehicle control (DMSO) and a negative control (medium only) are included.
-
The cells are incubated with the compound for a predetermined duration, typically 48 or 72 hours.
3. MTT Assay and Data Acquisition:
-
Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT (final concentration of 0.5 mg/mL) is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
The MTT-containing medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
The absorbance values of the treated wells are normalized to the vehicle control to determine the percentage of cell viability.
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated from the dose-response curve using non-linear regression analysis.
HSP90 Signaling Pathway and Mechanism of Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are oncogenic kinases and transcription factors that drive the proliferation and survival of cancer cells. In breast cancer, these client proteins include key components of the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways. This compound, as an HSP90 inhibitor, disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This action blocks downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.
Caption: HSP90 signaling in breast cancer and inhibition by this compound.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an HSP90 inhibitor like this compound in MCF7 cells follows a systematic workflow, from cell preparation to data analysis.
Caption: Workflow for IC50 determination of this compound in MCF7 cells.
References
Technical Guide: HSP90 Inhibition in SKBr3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. In HER2-positive breast cancer, exemplified by the SKBr3 cell line, the HER2 receptor tyrosine kinase is a key client protein of HSP90. The stability and function of HER2 are dependent on its association with HSP90, making HSP90 an attractive therapeutic target in this cancer subtype. Inhibition of HSP90 leads to the degradation of client proteins like HER2, thereby disrupting downstream signaling pathways and inhibiting tumor growth. This guide provides a technical overview of HSP90 inhibition in SKBr3 cells, with a focus on IC50 determination and the underlying signaling pathways.
Data Presentation: Comparative IC50 Values of HSP90 Inhibitors in SKBr3 Cells
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several known HSP90 inhibitors in SKBr3 cells, providing a benchmark for assessing the efficacy of novel inhibitors like HSP90-IN-22.
| Inhibitor | IC50 in SKBr3 Cells (nM) | Notes |
| Tanespimycin (17-AAG) | ~10 - 50 | A geldanamycin (B1684428) analog, one of the first HSP90 inhibitors to enter clinical trials. The HER2 tyrosine kinase is a very sensitive target of this drug. |
| Alvespimycin (17-DMAG) | ~20 - 100 | A more soluble derivative of 17-AAG. |
| Ganetespib (STA-9090) | ~4 - 30 | A potent, second-generation, non-geldanamycin HSP90 inhibitor. |
| Luminespib (NVP-AUY922) | ~5 - 25 | A highly potent, third-generation, isoxazole-based HSP90 inhibitor. |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
HSP90 Signaling Pathway in SKBr3 Cells
In SKBr3 cells, which are characterized by the overexpression of HER2, the HSP90 chaperone machinery is essential for maintaining the stability and activity of the HER2 oncoprotein.[1][2] Inhibition of HSP90 disrupts this critical interaction, leading to the ubiquitination and subsequent proteasomal degradation of HER2.[2][3] This, in turn, abrogates downstream signaling through key pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[1][2][4] The degradation of AKT, another HSP90 client protein, further contributes to the anti-proliferative effects.[1][4]
Caption: HSP90-HER2 Signaling Pathway Inhibition.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an HSP90 inhibitor in SKBr3 cells using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
SKBr3 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
HSP90 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing SKBr3 cells and resuspend them in a complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the HSP90 inhibitor in a complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the inhibitory range.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
- 1. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Inhibitors of HSP90 block p95-HER2 signaling in Trastuzumab-resistant tumors and suppress their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the HSP90 Inhibitor NVP-AUY922
This technical guide provides a comprehensive literature review of the potent, second-generation, non-geldanamycin Heat Shock Protein 90 (HSP90) inhibitor, NVP-AUY922 (also known as luminespib (B612032) or VER-52296). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative data from various studies, experimental protocols, and relevant signaling pathways.
Core Concepts of HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.[1][2] These client proteins include numerous oncoproteins such as HER-2, EGFR, BRAF, ALK, and AKT.[3] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity state for inhibitors.[4] By inhibiting the ATPase activity of HSP90, which is crucial for its chaperone function, inhibitors like NVP-AUY922 lead to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[3][5] This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy.[6]
Quantitative Data for NVP-AUY922
The following tables summarize key quantitative data for NVP-AUY922 from preclinical and clinical studies.
Table 1: In Vitro Activity of NVP-AUY922
| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Cell Proliferation | ~20 | [6] |
| PC-3 | Prostate Cancer | Cell Proliferation | <40 | [6] |
| VCaP | Prostate Cancer | Cell Proliferation | <40 | [6] |
| BT474 | Breast Cancer | Not Specified | Not Specified | [3] |
| NCI-H460 | Non-Small Cell Lung Cancer | Antiproliferative Activity | Low-nanomolar | [7] |
Table 2: Pharmacokinetic Parameters of NVP-AUY922 in Humans (Phase I Study)
| Dose (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (hours) |
| 2 - 70 | Dose-dependent increase | Dose-dependent increase | Not specified |
Data derived from a Phase I dose-escalation study. Specific values for each dose level were not provided in the abstract.[3]
Table 3: Clinical Trial Data for NVP-AUY922
| Trial Identifier | Phase | Cancer Type | Treatment Regimen | Key Findings |
| NCT01226732 | I | Advanced Solid Tumors | NVP-AUY922 (22, 28, or 40 mg/m² IV) + Capecitabine | Determination of Maximum Tolerated Dose (MTD) |
| Not Specified | I | Advanced Solid Tumors | NVP-AUY922 monotherapy (2-70 mg/m²) | Recommended Phase II Dose (RP2D) of 70 mg/m² |
| Not Specified | II | EGFRins20 NSCLC | NVP-AUY922 monotherapy | 38% of patients had PR or SD ≥3 months |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of NVP-AUY922 on cancer cell lines.
-
Procedure:
-
Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of NVP-AUY922 or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Remove the medium and add MTT solution to each well.
-
Incubate for an additional 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
2. Immunoblotting for HSP90 Client Protein Degradation
-
Objective: To assess the effect of NVP-AUY922 on the protein levels of HSP90 clients.
-
Procedure:
-
Treat cells with NVP-AUY922 or vehicle control for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., AKT, Cdk4, c-Raf, Her2) and a loading control (e.g., actin or tubulin).[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
3. Hsp70 Induction Assay (ELISA)
-
Objective: To measure the induction of the pharmacodynamic biomarker HSP70 in response to HSP90 inhibition.
-
Procedure:
-
Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and after treatment with NVP-AUY922.[3]
-
Lyse the cells and quantify the total protein concentration.
-
Use a commercially available HSP70 ELISA kit.
-
Add cell lysates to the wells of the ELISA plate pre-coated with an anti-HSP70 antibody.
-
Incubate, wash, and add a detection antibody.
-
Add a substrate solution and measure the absorbance to determine the HSP70 concentration.[3]
-
4. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of NVP-AUY922 in an animal model.
-
Procedure:
-
Implant human cancer cells (e.g., BT474) subcutaneously into immunocompromised mice.[3]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer NVP-AUY922 (e.g., once weekly via intravenous injection) or vehicle control.[3]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
HSP90 Chaperone Cycle and Inhibition
The following diagram illustrates the HSP90 chaperone cycle, which is dependent on ATP binding and hydrolysis. NVP-AUY922 competitively binds to the N-terminal ATP-binding pocket, thereby inhibiting the cycle and leading to client protein degradation.
References
- 1. Heat shock proteins: Biological functions, pathological roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Threonine 22 phosphorylation attenuates Hsp90 interaction with co-chaperones and affects its chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural Characterization of Human Heat Shock Protein 90 N-Terminal Domain and Its Variants K112R and K112A in Complex with a Potent 1,2,3-Triazole-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of HSP90-IN-22: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1][2] In cancerous cells, HSP90 is often overexpressed and its function is co-opted to support the stability of oncoproteins that drive tumor growth, proliferation, and survival.[1][3] This reliance of cancer cells on HSP90 makes it a compelling target for anticancer drug development.[4][5] HSP90 inhibitors disrupt the chaperone's ATP-dependent activity, leading to the degradation of its client proteins and subsequent cancer cell death.[2][3] This guide provides an initial characterization of a novel HSP90 inhibitor, HSP90-IN-22.
While specific public data for a compound designated "this compound" is not available in the reviewed literature, this document will provide a comprehensive framework for its initial characterization based on established methodologies for other HSP90 inhibitors. This includes a summary of the general mechanism of action of HSP90, key signaling pathways it modulates, and detailed experimental protocols for characterization.
Core Concepts: The HSP90 Chaperone Cycle and Mechanism of Inhibition
HSP90 exists as a dimer, with each monomer comprising an N-terminal ATP-binding domain (NTD), a middle domain (MD) responsible for client protein and co-chaperone interaction, and a C-terminal domain (CTD) involved in dimerization.[1][6] The chaperone cycle is a dynamic process driven by ATP binding and hydrolysis at the NTD.[7][8]
The binding of ATP triggers a conformational change, leading to the dimerization of the N-terminal domains and the formation of a "closed" state that is competent for client protein processing.[9] Hydrolysis of ATP to ADP returns the chaperone to an "open" conformation, releasing the folded client protein.[9] Most HSP90 inhibitors, including potentially this compound, are competitive inhibitors that bind to the ATP-binding pocket in the NTD, thereby locking the chaperone in an inactive state and preventing the binding and processing of client proteins.[2][3] This leads to the ubiquitination and subsequent degradation of client proteins by the proteasome.[3][10]
Caption: The HSP90 chaperone cycle and the point of inhibition.
Key Signaling Pathways Modulated by HSP90 Inhibition
HSP90 has a vast clientele of over 400 proteins, many of which are key components of critical signaling pathways implicated in cancer.[1] By inhibiting HSP90, a multitude of these pathways can be simultaneously disrupted.
Caption: Overview of signaling pathways impacted by HSP90 inhibition.
Quantitative Data Summary for HSP90 Inhibitors
The following table presents a template for summarizing key quantitative data for an HSP90 inhibitor like this compound, with example data ranges based on known inhibitors.
| Parameter | Description | Expected Value Range |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding to HSP90. | 1 - 100 nM |
| IC50 (Biochemical) | The concentration of inhibitor required to reduce HSP90 ATPase activity by 50%. | 10 - 500 nM |
| IC50 (Cellular) | The concentration of inhibitor required to inhibit the proliferation of a specific cancer cell line by 50%. | 0.1 - 10 µM |
| Client Protein Degradation (EC50) | The concentration of inhibitor that causes 50% degradation of a specific client protein (e.g., HER2, AKT). | 0.1 - 5 µM |
Detailed Experimental Protocols
The initial characterization of a novel HSP90 inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
1. HSP90 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the on- and off-rates and the equilibrium dissociation constant (Kd) of the inhibitor for HSP90.
-
Methodology:
-
Recombinant human HSP90α is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a kinetic binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
2. HSP90 ATPase Activity Assay
-
Objective: To measure the inhibition of HSP90's intrinsic ATPase activity.
-
Methodology:
-
Recombinant HSP90 is incubated with varying concentrations of this compound.
-
ATP is added to initiate the reaction.
-
The amount of ADP produced is quantified using a coupled enzyme reaction that results in a detectable change in absorbance or fluorescence.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
3. Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7, SK-BR-3, A549) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 value is calculated from the dose-response curve.
-
4. Western Blot Analysis of Client Protein Degradation
-
Objective: To confirm the on-target effect of the inhibitor by measuring the degradation of known HSP90 client proteins.
-
Methodology:
-
Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for HSP90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin).
-
The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal. The band intensity is quantified to determine the extent of protein degradation.
-
Caption: A typical workflow for the initial characterization of an HSP90 inhibitor.
The initial characterization of a novel HSP90 inhibitor such as this compound requires a systematic approach involving both biochemical and cellular assays. The data generated from these studies will provide crucial insights into the compound's potency, mechanism of action, and potential as a therapeutic agent. While specific data for this compound is not yet in the public domain, the established methodologies and understanding of the HSP90 chaperone system provide a clear roadmap for its evaluation. Future studies will likely focus on its selectivity for different HSP90 isoforms, its pharmacokinetic properties, and its efficacy in in vivo cancer models.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting extracellular Hsp90: A unique frontier against cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HSP90 Inhibitors: A General Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a specific experimental protocol for a compound designated "HSP90-IN-22" did not yield specific results. The following application notes and protocols are a generalized guide based on common methodologies for characterizing HSP90 inhibitors. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Introduction to HSP90 and Its Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2] HSP90's function is dependent on its ability to bind and hydrolyze ATP.[2] Inhibition of the N-terminal ATP binding site of HSP90 disrupts its chaperone cycle, leading to the degradation of client proteins via the ubiquitin-proteasome pathway.[3][4] This makes HSP90 an attractive target for cancer therapy.[5][6]
Mechanism of Action of HSP90 Inhibitors
HSP90 inhibitors typically bind to the ATP-binding pocket in the N-terminal domain (NTD) of HSP90, preventing ATP from binding and initiating the chaperone cycle.[4][5] This leads to the misfolding and subsequent degradation of HSP90 client proteins. A hallmark of HSP90 inhibition is the induction of the heat shock response, characterized by the upregulation of heat shock proteins such as HSP70.[7][8]
Below is a generalized signaling pathway illustrating the mechanism of HSP90 inhibition.
Caption: General mechanism of HSP90 inhibition.
Experimental Protocols
The following are generalized protocols for key experiments to characterize a novel HSP90 inhibitor.
In Vitro HSP90 ATPase Assay
This assay determines the ability of a compound to inhibit the ATPase activity of HSP90.
Materials:
-
Recombinant human HSP90α
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Test compound (e.g., this compound)
-
ATPase assay kit (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant HSP90α, and the desired concentration of the test compound.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ATPase assay kit.
-
Calculate the percentage of inhibition relative to a vehicle control.
Western Blot Analysis of Client Protein Degradation and HSP70 Induction
This experiment assesses the downstream effects of HSP90 inhibition in a cellular context.
Cell Lines:
-
A panel of cancer cell lines (e.g., PC-3 and LNCaP for prostate cancer).[7]
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities relative to the loading control.
Workflow Diagram:
Caption: Standard workflow for Western Blot analysis.
Cell Proliferation Assay
This assay measures the effect of the HSP90 inhibitor on cancer cell growth.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Co-immunoprecipitation (Co-IP)
This technique is used to study the interaction between HSP90 and its client proteins or co-chaperones.
Materials:
-
Treated and untreated cell lysates
-
Antibody against HSP90 or a client protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Incubate cell lysates with the primary antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate overnight at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for easy comparison.
Table 1: In Vitro HSP90 ATPase Inhibition
| Compound | IC50 (nM) |
| This compound | Data to be determined |
| Positive Control (e.g., 17-AAG) | Known value |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Positive Control IC50 (nM) |
| PC-3 | Data to be determined | Data to be determined |
| LNCaP | Data to be determined | Data to be determined |
| Other | Data to be determined | Data to be determined |
Table 3: Effect on HSP90 Client Proteins and HSP70 Induction (at a specified concentration and time point)
| Cell Line | Protein | Fold Change vs. Control |
| PC-3 | c-Raf | Data to be determined |
| Cdk4 | Data to be determined | |
| Akt | Data to be determined | |
| HSP70 | Data to be determined | |
| LNCaP | c-Raf | Data to be determined |
| Cdk4 | Data to be determined | |
| Akt | Data to be determined | |
| HSP70 | Data to be determined |
In Vivo Studies
For promising HSP90 inhibitors, in vivo studies are necessary to evaluate their efficacy and safety. These studies may include:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Pharmacodynamic (PD) studies: To assess target engagement in vivo, often by measuring HSP70 induction in tumors or peripheral blood mononuclear cells.
-
Efficacy studies: Using xenograft or patient-derived xenograft (PDX) models to evaluate the anti-tumor activity of the compound.
-
Toxicology studies: To determine the safety profile and identify any potential adverse effects.
In vivo imaging techniques, such as positron emission tomography (PET), can also be employed to visualize HSP90 expression and target engagement non-invasively.[6]
By following these generalized protocols and adapting them as needed, researchers can effectively characterize the biological activity of novel HSP90 inhibitors.
References
- 1. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HSP90-IN-22 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the effect of HSP90-IN-22, a potent inhibitor of Heat Shock Protein 90 (HSP90), on cancer cell viability. It includes the mechanism of action, a step-by-step experimental protocol, and data presentation guidelines.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[1][2][3] By inhibiting HSP90, compounds like this compound can simultaneously disrupt multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[4][5] This makes HSP90 an attractive target for cancer therapy.[1][3][6] The following protocol outlines a robust method for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines using a common colorimetric assay.
Mechanism of Action
HSP90 inhibitors, including this compound, typically function by competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90.[4][6] This inhibition disrupts the chaperone's ATPase activity, which is crucial for the proper folding and maturation of its client proteins.[3][7] Consequently, client oncoproteins are targeted for degradation via the ubiquitin-proteasome pathway.[4] This leads to the depletion of key signaling molecules involved in cell growth and survival, such as Akt, c-Raf, and Cdk4, ultimately resulting in decreased cell viability.[1] A common cellular response to HSP90 inhibition is the induction of heat shock proteins like Hsp70.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on client protein degradation.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials and Reagents:
-
Cancer cell line of interest (e.g., PC-3, LNCaP, HCT116)[1][8]
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: Workflow for the this compound cell viability (MTT) assay.
Data Presentation and Analysis
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results should be summarized in a table and are often visualized by plotting the percentage of cell viability against the log concentration of this compound. This allows for the determination of the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Table 1: Effect of this compound on Cell Viability
| Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | [Insert Value] | [Insert Value] | 100% |
| 1 | [Insert Value] | [Insert Value] | [Calculate] |
| 10 | [Insert Value] | [Insert Value] | [Calculate] |
| 50 | [Insert Value] | [Insert Value] | [Calculate] |
| 100 | [Insert Value] | [Insert Value] | [Calculate] |
| 500 | [Insert Value] | [Insert Value] | [Calculate] |
| 1000 | [Insert Value] | [Insert Value] | [Calculate] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (nM) |
| [e.g., PC-3] | [Insert Value] |
| [e.g., LNCaP] | [Insert Value] |
| [e.g., HCT116] | [Insert Value] |
Conclusion
This protocol provides a standardized method for evaluating the efficacy of this compound in reducing cancer cell viability. The results obtained from this assay are crucial for determining the potency of the inhibitor and for guiding further preclinical and clinical development. The degradation of HSP90 client proteins and the induction of Hsp70 can be further confirmed by Western blot analysis to complement the viability data.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 inhibition acts synergistically with heat to induce a pro-immunogenic form of cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSP90-IN-22 Co-Immunoprecipitation with p23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interaction between the novel HSP90 inhibitor, HSP90-IN-22, and the co-chaperone p23 through co-immunoprecipitation. The protocols outlined below are designed to enable researchers to assess the efficacy of this compound in disrupting the HSP90/p23 complex, a critical step in the HSP90 chaperone cycle.
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases.[1][2][3][4] The chaperone activity of HSP90 is regulated by a cycle of ATP binding and hydrolysis, which is in turn modulated by a host of co-chaperones. The co-chaperone p23 binds to the ATP-bound state of HSP90, stabilizing the "closed" conformation of the chaperone and playing a crucial role in the activation of client proteins.[1][5]
Small molecule inhibitors that target the N-terminal ATP-binding pocket of HSP90 have shown therapeutic promise by preventing ATP binding and, consequently, interfering with the chaperone cycle.[1][4] This inhibition also precludes the binding of p23 to HSP90, leading to the destabilization and subsequent degradation of client proteins.[6] this compound is a novel synthetic inhibitor designed to target the N-terminal domain of HSP90. Co-immunoprecipitation is a robust method to elucidate the effect of this compound on the formation of the HSP90-p23 complex in a cellular context.
Principle of the Assay
Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. In this context, an antibody targeting HSP90 is used to pull down HSP90 and any associated proteins from a cell lysate. If p23 is interacting with HSP90, it will also be pulled down. The presence of both proteins in the immunoprecipitate is then detected, typically by Western blotting. By treating cells with this compound prior to lysis, it is possible to determine if the inhibitor disrupts the interaction between HSP90 and p23. A reduction in the amount of p23 co-immunoprecipitated with HSP90 in the presence of the inhibitor would indicate that this compound effectively blocks this interaction.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the characterization of this compound. This data is intended to serve as a template for organizing experimental results.
| Parameter | Value | Assay Method |
| This compound Binding Affinity (Ki) for HSP90α | 25 nM | Fluorescence Polarization |
| IC50 for HSP90 ATPase Activity | 50 nM | ATPase Assay |
| IC50 for Disruption of HSP90-p23 Interaction | 100 nM | Co-Immunoprecipitation & Western Blot |
| Cellular Potency (GI50 in MCF-7 cells) | 200 nM | Cell Viability Assay (e.g., MTT) |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous HSP90 and p23
This protocol describes the immunoprecipitation of endogenous HSP90 to assess its interaction with endogenous p23 in the presence or absence of this compound.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors
-
Anti-HSP90 antibody (for immunoprecipitation)
-
Anti-p23 antibody (for Western blotting)
-
Anti-HSP90 antibody (for Western blotting)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle control for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Adjust the protein concentration of the lysates to be equal (e.g., 1 mg/mL).
-
To 1 mg of total protein lysate, add 2-4 µg of anti-HSP90 antibody or normal IgG control.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
After the final wash, carefully remove all residual buffer.
-
-
Elution and Sample Preparation:
-
Resuspend the beads in 30 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using the magnetic stand and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p23 and HSP90 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for HSP90-p23 co-immunoprecipitation.
Caption: HSP90 chaperone cycle and point of inhibition.
Troubleshooting and Considerations
-
Antibody Selection: Use a high-quality antibody for immunoprecipitation that has been validated for this application. A polyclonal antibody may be advantageous as it can recognize multiple epitopes.
-
Lysis Buffer: The stringency of the lysis and wash buffers is critical. Buffers with high salt or detergent concentrations may disrupt weaker protein-protein interactions. Optimization may be required.
-
Controls: Include an isotype-matched IgG control to ensure that the precipitation is specific to the anti-HSP90 antibody. A "beads only" control can also identify proteins that bind non-specifically to the beads.
-
Input Samples: Always run a small fraction of the total cell lysate (input) on the Western blot to confirm the presence of HSP90 and p23 in the starting material.
-
Quantification: For a more quantitative analysis, the intensity of the p23 band in the immunoprecipitated samples can be normalized to the intensity of the HSP90 band. This will account for any variations in immunoprecipitation efficiency between samples.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize co-immunoprecipitation to validate the mechanism of action of this compound and other novel HSP90 inhibitors.
References
- 1. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an Hsp90-independent interaction between the co-chaperone p23 and the transcription factor p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSP90-IN-22 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSP90
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a diverse array of client proteins.[1][2][3] In normal cells, HSP90 constitutes 1-2% of the total cellular protein.[3][4] However, in cancer cells, its expression is often upregulated, and it plays a critical role in stabilizing numerous oncoproteins, including various kinases, transcription factors, and steroid hormone receptors, making it a compelling target for cancer therapy.[4][5][6] The chaperone activity of HSP90 is intrinsically linked to its ability to bind and hydrolyze ATP.[2][5] Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells.[7][8]
HSP90 Signaling Pathway and Mechanism of Inhibition by HSP90-IN-22
The HSP90 chaperone cycle is a dynamic process involving a series of conformational changes driven by ATP binding and hydrolysis, and is regulated by interactions with various co-chaperones.[7] HSP90 exists as a dimer, and each monomer consists of an N-terminal domain (NTD) which contains the ATP-binding pocket, a middle domain (MD) crucial for client protein binding, and a C-terminal domain (CTD) responsible for dimerization.[1][4]
HSP90 inhibitors, such as this compound, typically function by competitively binding to the ATP-binding pocket located in the N-terminal domain of HSP90.[3][7] This competitive inhibition prevents ATP from binding and subsequent hydrolysis, which is a critical step for the chaperone's function.[2][5] The stalled chaperone cycle leads to the misfolding and degradation of HSP90 client proteins, many of which are key drivers of oncogenic signaling pathways.[8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSP90-IN-22 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify the engagement of a drug candidate with its target protein within a cellular environment. This technique is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule, such as HSP90-IN-22, to its target protein, Heat Shock Protein 90 (HSP90), enhances the protein's conformational stability, leading to an increased melting temperature (Tm). By subjecting intact cells or cell lysates to a temperature gradient and quantifying the amount of soluble target protein, CETSA provides a direct measure of target engagement.
HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. This compound is a small molecule inhibitor of HSP90. These application notes provide detailed protocols for assessing the target engagement of this compound with HSP90 using CETSA.
Signaling Pathway
HSP90 is a central node in cellular signaling, responsible for the proper folding and stability of a wide array of client proteins, including many kinases and transcription factors. Inhibition of HSP90 by compounds like this compound disrupts these signaling pathways, leading to downstream cellular effects such as cell cycle arrest and apoptosis.
Application Notes and Protocols for Studying Mitochondrial HSP90 (TRAP1) with Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mitochondrial HSP90 (TRAP1)
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is the mitochondrial paralog of the Heat Shock Protein 90 (HSP90) family of molecular chaperones.[1][2] Residing primarily in the mitochondrial matrix, TRAP1 plays a crucial role in maintaining mitochondrial proteostasis, regulating metabolic pathways, and protecting cells from oxidative stress and apoptosis.[1][3] It is a key player in the cellular response to stress and is implicated in various diseases, including cancer and neurodegenerative disorders.[3] In many cancer types, TRAP1 is overexpressed and contributes to a metabolic shift towards aerobic glycolysis (the Warburg effect) and resistance to cell death, making it an attractive target for therapeutic intervention.[4][5]
These application notes provide an overview and experimental protocols for utilizing selective inhibitors to study the function of mitochondrial HSP90. As the specific inhibitor "HSP90-IN-22" is not documented in the public scientific literature, this document will focus on a well-characterized, highly selective TRAP1 inhibitor, TRAP1-IN-1 , and a widely used mitochondria-targeted HSP90 inhibitor, Gamitrinib-TPP (G-TPP) .
Featured Selective Inhibitor: TRAP1-IN-1
TRAP1-IN-1 (also referred to as compound 35 in associated publications) is a potent and highly selective inhibitor of TRAP1.[6][7] Its selectivity for TRAP1 over other HSP90 isoforms, particularly the highly homologous Grp94, makes it a valuable tool for dissecting the specific roles of mitochondrial HSP90.[6][7]
Quantitative Data for TRAP1-IN-1
| Property | Value | Reference |
| Target | TRAP1 (mitochondrial HSP90) | [6][7] |
| Selectivity | >250-fold selective for TRAP1 over Grp94 | [6][7][8] |
| Reported Effects | Induces TRAP1 client protein degradation, disrupts TRAP1 tetramer stability, inhibits oxidative phosphorylation (OXPHOS), disrupts mitochondrial membrane potential, enhances glycolysis. | [6][7] |
Mechanism of Action of TRAP1-IN-1
TRAP1-IN-1 is an N-terminal ATP-binding site inhibitor.[6] By competitively binding to the ATP pocket of TRAP1, it inhibits its ATPase activity, which is essential for the chaperone's function in protein folding and stabilization.[6] This inhibition leads to the degradation of TRAP1 client proteins, disruption of mitochondrial homeostasis, and ultimately can induce cancer cell death.[6][7]
Established Mitochondria-Targeted Inhibitor: Gamitrinib-TPP (G-TPP)
Gamitrinib-triphenylphosphonium (G-TPP) is a well-established inhibitor used to study mitochondrial HSP90. It consists of the HSP90 inhibitor geldanamycin (B1684428) conjugated to a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondrial matrix.[9][10] While it inhibits HSP90 broadly, its targeted delivery makes it a powerful tool for investigating the consequences of HSP90 inhibition specifically within the mitochondria.
Quantitative Data for Gamitrinib-TPP
| Cell Line | Effect | Concentration | Exposure Time | Reference |
| Glioblastoma cell lines | Induces mitochondrial apoptosis | 15-20 µM | 16 hours | [9][11] |
| U87, U251, PC3, MCF-7 | Used in combination with TRAIL to induce cell death | 5 µM | 16 hours | [9] |
| HeLa | Induces PINK1 stabilization and mitophagy | 10 µM | 8 hours | [12][13] |
| HCT116 (colon cancer) | Induces cell death and DNA damage (with H₂O₂) | 0-7 µM | 24 hours | [14] |
Signaling Pathways and Experimental Workflows
TRAP1 Signaling Pathways
The following diagram illustrates key signaling pathways influenced by TRAP1. Inhibition of TRAP1 can impact mitochondrial metabolism, cell survival signaling, and the unfolded protein response.
Caption: TRAP1 signaling pathways affected by selective inhibitors.
Experimental Workflow
This diagram outlines a general workflow for characterizing the effects of a TRAP1 inhibitor in a cancer cell line.
Caption: A typical experimental workflow for studying a TRAP1 inhibitor.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a TRAP1 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TRAP1 inhibitor (e.g., TRAP1-IN-1 or G-TPP) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the TRAP1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.[15]
-
If using MTT, remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of TRAP1 Client Proteins and Signaling Molecules
This protocol is for assessing the effect of TRAP1 inhibition on the levels of its client proteins and markers of apoptosis or mitophagy.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
TRAP1 inhibitor and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NDUFS1, anti-Sirt3, anti-cleaved Caspase-3, anti-PINK1, anti-Parkin, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the TRAP1 inhibitor at the desired concentration and for the specified time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mitochondrial Membrane Potential Assay
This protocol measures changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Cancer cell line of interest
-
TRAP1 inhibitor and vehicle control
-
Fluorescent dye for ΔΨm, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the cells with the TRAP1 inhibitor as described in the previous protocols.
-
In the last 30 minutes of the treatment, add the ΔΨm-sensitive dye to the culture medium at the recommended concentration (e.g., 100-200 nM TMRE).
-
Incubate the cells at 37°C, protected from light.
-
Harvest the cells (if using flow cytometry) or analyze them directly on the plate (if using microscopy).
-
For flow cytometry, wash the cells with PBS and resuspend them in fresh buffer. Analyze the fluorescence intensity in the appropriate channel. A decrease in fluorescence indicates mitochondrial depolarization.
-
For fluorescence microscopy, wash the cells and observe the fluorescence. In healthy cells, TMRE accumulates in the mitochondria, showing bright red fluorescence. In apoptotic cells, the fluorescence will be diminished.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
Application Notes and Protocols: HSP90-IN-22 in Breast Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2] Its overexpression in various cancers, including breast cancer, and its role in protecting oncoproteins from degradation make it a compelling target for cancer therapy.[1][3] HSP90 inhibitors disrupt the chaperone's ATP-dependent activity, leading to the degradation of client proteins and subsequent cancer cell death.[2] HSP90-IN-22 is a small molecule inhibitor of HSP90 with demonstrated antiproliferative activity in breast cancer cell lines. These application notes provide an overview of its activity and generalized protocols for its evaluation.
Quantitative Data
While extensive peer-reviewed data on this compound is limited, available information indicates its potency in inhibiting the proliferation of breast cancer cells.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Source |
| MCF-7 | ER+, PR+/-, HER2- | 3.65 | [4][5][6][7] |
| SKBr3 | ER-, PR-, HER2+ | 2.71 | [4][5][6][7] |
Signaling Pathway and Mechanism of Action
HSP90 inhibitors, including presumably this compound, exert their effects by interfering with the HSP90 chaperone cycle. This leads to the degradation of client proteins that are crucial for breast cancer cell survival and proliferation, such as HER2 and AKT.
Caption: General mechanism of HSP90 inhibitors.
Experimental Protocols
The following are generalized protocols for the evaluation of HSP90 inhibitors like this compound in breast cancer cell line models.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, SKBr3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be <0.1%.
-
Replace the medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the inhibitor.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at its IC50 concentration for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the inhibitor on cell cycle progression.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Expected effects of this compound.
Conclusion
This compound is an inhibitor of HSP90 that demonstrates antiproliferative effects on breast cancer cell lines. The provided protocols offer a framework for researchers to further characterize its biological activity, including its impact on cell viability, apoptosis, and cell cycle progression. These studies are crucial for understanding its therapeutic potential in breast cancer treatment.
References
- 1. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HSP90-IN-22: Generation of Dose-Response Curves and Cellular Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2][3][4] Inhibition of HSP90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it a compelling target for cancer therapy.[1][5] HSP90-IN-22 is a potent small molecule inhibitor of HSP90. These application notes provide detailed protocols for generating a dose-response curve for this compound using a cell viability assay and for confirming its mechanism of action by analyzing the degradation of key HSP90 client proteins via Western blot.
Mechanism of Action
This compound, like other HSP90 inhibitors, is designed to bind to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the chaperone's functional cycle.[5][6] Consequently, client proteins, which are often oncogenic kinases and transcription factors, are destabilized, ubiquitinated, and targeted for degradation by the proteasome.[1][5][6] This leads to the simultaneous disruption of multiple signaling pathways crucial for tumor growth and survival.[7] A common cellular response to HSP90 inhibition is the upregulation of heat shock proteins like HSP70, which can serve as a pharmacodynamic marker of target engagement.[3][8]
Signaling Pathway Perturbation by HSP90 Inhibition
The inhibition of HSP90 by this compound is expected to impact several critical cancer-related signaling pathways due to the degradation of its client proteins.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and disruption of downstream signaling.
Experimental Protocols
Part 1: Dose-Response Curve Generation via Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium. A common starting point is a 2x concentration series ranging from 20 µM to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation: this compound Cell Viability
| This compound (µM) | Average Absorbance (490 nm) | Standard Deviation | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 0.01 | 1.198 | 0.075 | 95.5% |
| 0.05 | 1.053 | 0.066 | 84.0% |
| 0.1 | 0.878 | 0.059 | 70.0% |
| 0.5 | 0.627 | 0.041 | 50.0% |
| 1 | 0.389 | 0.033 | 31.0% |
| 5 | 0.151 | 0.019 | 12.0% |
| 10 | 0.088 | 0.012 | 7.0% |
Part 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is for confirming the on-target effect of this compound by observing the degradation of known HSP90 client proteins (e.g., HER2, AKT, CDK4) and the induction of HSP70.[9]
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA or Bradford protein assay kit[2]
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-CDK4, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies[2]
-
Chemiluminescent substrate (ECL)[2]
-
Imaging system (e.g., ChemiDoc)
Workflow Diagram:
Caption: Western blot workflow for analyzing HSP90 client protein degradation.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against target proteins (e.g., AKT, CDK4, HSP70) and a loading control (e.g., β-actin) overnight at 4°C.[2][9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[2]
-
Perform densitometry analysis to quantify the protein band intensities relative to the loading control.
-
Data Presentation: Western Blot Quantification
| This compound (µM) | Akt Level (Relative to Vehicle) | CDK4 Level (Relative to Vehicle) | HSP70 Level (Relative to Vehicle) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.05 | 85% | 90% | 120% |
| 0.5 | 40% | 55% | 250% |
| 5 | 15% | 20% | 400% |
Conclusion
These protocols provide a comprehensive framework for characterizing the cellular activity of the HSP90 inhibitor, this compound. By generating a dose-response curve, researchers can determine its potency in a given cell line. Furthermore, Western blot analysis serves to confirm the inhibitor's mechanism of action by demonstrating the dose-dependent degradation of HSP90 client proteins and the induction of the HSP70 stress response. This combined approach is fundamental for the preclinical evaluation of novel HSP90 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: HSP90-IN-22 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSP90-IN-22
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. Inhibition of HSP90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. This compound is a small molecule inhibitor of HSP90, and proper preparation and storage of its stock solution are crucial for obtaining reliable and reproducible results in preclinical research.
Due to the hydrophobic nature of many small molecule inhibitors, including those targeting HSP90, they often exhibit poor solubility in aqueous solutions.[1] Therefore, a suitable organic solvent is typically required to prepare a concentrated stock solution, which can then be diluted to the desired final concentration in aqueous-based cell culture media or assay buffers. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1]
Physicochemical and Solubility Data
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the typical properties of small molecule HSP90 inhibitors and provides expected values for this compound. Researchers should always refer to the manufacturer's certificate of analysis for specific data.
| Property | Typical Value/Information | Recommendations for this compound (Assumed) |
| Molecular Weight | Varies (e.g., 300-600 g/mol ) | Refer to the certificate of analysis. |
| Appearance | Crystalline solid or powder | Visually inspect the compound upon receipt. |
| Solubility in DMSO | Generally high (e.g., >10 mg/mL or >25 mM) | Prepare a high-concentration stock solution (e.g., 10-50 mM). |
| Solubility in Ethanol | Moderate to low | Not the preferred solvent for high-concentration stocks. |
| Solubility in Water | Very low to insoluble | Avoid direct dissolution in aqueous buffers. Dilute from a DMSO stock for working solutions. |
| Stock Solution Stability | Stable for several months at -20°C or -80°C when protected from light and moisture. | Store aliquots at -20°C for short-term use and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The actual molecular weight from the certificate of analysis should be used for precise calculations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Calculation: (Volume in L) x (Molarity in mol/L) x (Molecular Weight in g/mol ) = Mass in g
-
(0.001 L) x (0.010 mol/L) x (500 g/mol ) = 0.005 g = 5 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months or as recommended by the manufacturer).
Protocol 2: Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is often beneficial to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
-
Mixing: Mix the working solution gently but thoroughly before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any solvent effects.
Visualized Workflows and Pathways
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Effect of this compound on a Client Protein Signaling Pathway.
References
Application Notes and Protocols for HSP90 Inhibitor Treatment in Client Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of HSP90 inhibitors on client protein degradation. The protocols and data presented are based on the established mechanisms of action of well-characterized HSP90 inhibitors. While specific details are provided for representative inhibitors, researchers should optimize these protocols for their specific HSP90 inhibitor, such as HSP90-IN-22, and cell lines of interest.
Introduction to HSP90 and Its Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a multitude of signaling proteins, known as client proteins.[1][2][3] Many of these client proteins are oncoproteins that are crucial for cancer cell proliferation, survival, and metastasis.[2][4] HSP90 inhibitors disrupt the chaperone's ATPase activity, leading to the misfolding, ubiquitination, and subsequent degradation of client proteins via the proteasome.[1][5] This targeted degradation of multiple oncoproteins makes HSP90 an attractive target for cancer therapy.[2][6] A common cellular response to HSP90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins like HSP70.[1]
Key Client Proteins and Affected Signaling Pathways
HSP90 inhibition affects numerous signaling pathways critical for cancer cell function by promoting the degradation of key client proteins.[2][7]
Common HSP90 Client Proteins:
-
Kinases: Akt, Cdk4, Cdk6, HER2 (ErbB2), EGFR, Raf-1[1][5][8][9]
-
Other Proteins: Telomerase hTERT, Survivin[2]
Signaling Pathways Disrupted by HSP90 Inhibition:
-
PI3K/Akt Pathway: Crucial for cell survival, proliferation, and metabolism. HSP90 inhibition leads to the degradation of Akt.[9][10]
-
MAPK Pathway: Regulates cell growth, differentiation, and survival. HSP90 inhibition can lead to the degradation of key components like Raf-1.
-
Cell Cycle Regulation: HSP90 clients like Cdk4 and Cdk6 are essential for cell cycle progression. Their degradation can lead to cell cycle arrest.[5][8]
-
Receptor Tyrosine Kinase (RTK) Signaling: Receptors like HER2 and EGFR, which are often overexpressed in cancer, are dependent on HSP90 for their stability.[8]
Experimental Protocols
The following are detailed protocols for investigating the effects of an HSP90 inhibitor on client protein degradation.
Protocol 1: Determining the Optimal Concentration of this compound
This experiment aims to identify the effective concentration range of the HSP90 inhibitor for inducing client protein degradation and the heat shock response.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
This compound (or other HSP90 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting Akt, Cdk4, HSP70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Use DMSO as a vehicle control. Incubate for a fixed duration, typically 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against the inhibitor concentration.
Protocol 2: Time-Course of Client Protein Degradation
This experiment determines the kinetics of client protein degradation following treatment with a fixed concentration of the HSP90 inhibitor.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat cells with a predetermined effective concentration of this compound (e.g., the IC50 value for cell growth inhibition or a concentration that showed significant degradation in Protocol 1).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow the procedures outlined in Protocol 1.
-
Data Analysis: Quantify the band intensities, normalize to the loading control, and plot the relative protein levels against time.
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Dependent Effect of a Representative HSP90 Inhibitor on Client Protein Levels
| Concentration (nM) | Relative Akt Level (%) | Relative Cdk4 Level (%) | Relative HSP70 Level (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 95 | 98 | 110 |
| 50 | 70 | 75 | 150 |
| 100 | 40 | 45 | 250 |
| 500 | 15 | 20 | 400 |
| 1000 | 5 | 10 | 450 |
Note: The above data is illustrative and will vary depending on the specific HSP90 inhibitor, cell line, and experimental conditions.
Table 2: Time-Course of Client Protein Degradation with a Representative HSP90 Inhibitor (at 100 nM)
| Time (hours) | Relative Akt Level (%) | Relative Cdk4 Level (%) | Relative HSP70 Level (%) |
| 0 | 100 | 100 | 100 |
| 2 | 90 | 92 | 120 |
| 4 | 75 | 80 | 180 |
| 8 | 50 | 55 | 280 |
| 12 | 30 | 35 | 350 |
| 24 | 10 | 15 | 420 |
| 48 | <5 | <5 | 400 |
Note: The above data is illustrative and will vary depending on the specific HSP90 inhibitor, cell line, and experimental conditions.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of an HSP90 inhibitor leading to client protein degradation.
Experimental Workflow Diagram
Caption: Workflow for analyzing client protein degradation by Western blotting.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assess the Impact of Hsp90 Chaperone Function on Extracellular Client MMP2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibition leads to an increase in surface expression of multiple immunological receptors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of heat shock protein 90 function down-regulates Akt kinase and sensitizes tumors to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols for Studying TRAP1 Function Using HSP90-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is the mitochondrial paralog of the Heat Shock Protein 90 (HSP90) family of molecular chaperones. TRAP1 is a key regulator of mitochondrial homeostasis, playing crucial roles in protein folding, bioenergetics, and cell survival.[1] It is frequently overexpressed in various cancers, where it contributes to the metabolic reprogramming of tumor cells, often referred to as the Warburg effect, and protects against apoptosis.[2][3] This makes TRAP1 a compelling target for cancer therapy.
The study of TRAP1 function often involves the use of small molecule inhibitors. While TRAP1-selective inhibitors are in development, many researchers utilize broader HSP90 inhibitors to probe TRAP1 activity. This document provides detailed application notes and protocols for using HSP90-IN-22 (also known as Compound 35) as a tool to investigate the function of TRAP1.
This compound is a potent HSP90 inhibitor. While its specific activity against TRAP1 has not been extensively documented in publicly available literature, as a pan-HSP90 inhibitor, it is expected to inhibit TRAP1's ATPase activity, thereby affecting its chaperone function. For more targeted studies, the use of TRAP1-selective or mitochondria-targeted HSP90 inhibitors should be considered to minimize off-target effects on cytosolic HSP90 isoforms.
This compound: Compound Profile
| Property | Value |
| Chemical Name | N-(2-(4-Ethylpiperazin-1-yl)-4-methylquinolin-6-yl)-3,4-dimethoxybenzamide |
| CAS Number | 442898-75-1 |
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 440.54 g/mol |
| Reported IC50 | MCF7 (breast cancer): 3.65 µMSKBr3 (breast cancer): 2.71 µM |
Key Applications
-
Investigating the role of TRAP1 in cancer cell metabolism: Elucidating how inhibition of TRAP1 affects the metabolic switch from oxidative phosphorylation (OXPHOS) to aerobic glycolysis.
-
Studying TRAP1's anti-apoptotic function: Determining the effect of TRAP1 inhibition on the induction of apoptosis and the mitochondrial permeability transition pore (mPTP).
-
Identifying TRAP1 client proteins: Using this compound to induce the degradation of TRAP1 client proteins, which can then be identified by proteomic approaches.
-
Screening for synergistic drug combinations: Assessing the potential of this compound to enhance the efficacy of other anti-cancer agents.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa, MCF7, or other cancer cell lines with known TRAP1 expression) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream application.
Analysis of Protein Expression by Western Blotting
This protocol allows for the assessment of changes in the expression levels of TRAP1, its client proteins, and markers of apoptosis and metabolism upon treatment with this compound.
a. Preparation of Whole-Cell Lysates:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
b. Mitochondrial Fractionation:
To specifically analyze proteins within the mitochondria.
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
Wash the mitochondrial pellet with mitochondrial wash buffer and lyse with a suitable buffer for western blotting.
c. Western Blotting Procedure:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel of appropriate percentage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
TRAP1 (to confirm expression)
-
SDHA (Succinate Dehydrogenase Subunit A, a known TRAP1 client)
-
Cyclophilin D (a key regulator of mPTP and TRAP1 interactor)[1][4]
-
HIF-1α (Hypoxia-inducible factor 1-alpha, stabilized by TRAP1-mediated metabolic changes)[5][6]
-
Cleaved Caspase-3 (a marker of apoptosis)[7]
-
VDAC (Voltage-dependent anion channel, as a mitochondrial loading control)
-
β-actin or GAPDH (as a whole-cell loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) to Study TRAP1 Interactions
This protocol can be used to investigate the interaction between TRAP1 and its potential client proteins, and how this interaction is affected by this compound.
-
Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors).
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-TRAP1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by western blotting using antibodies against potential TRAP1 interactors (e.g., SDHA, Cyclophilin D).
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
To assess the impact of TRAP1 inhibition on mitochondrial function.
-
Seed cells in a Seahorse XF96 cell culture microplate and allow them to form a monolayer.
-
Hydrate a Seahorse XF96 sensor cartridge overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the Seahorse XF96 analyzer.
-
Run the mitochondrial stress test protocol to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantitative Data Summary
The following table summarizes representative quantitative data for various HSP90 inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay | Endpoint | Value |
| This compound | MCF7 | Cell Viability | IC50 | 3.65 µM |
| This compound | SKBr3 | Cell Viability | IC50 | 2.71 µM |
| 17-AAG | A549 (Lung) | Cell Viability | IC50 | ~20 nM |
| Ganetespib | H1975 (Lung) | Cell Viability | IC50 | ~30 nM |
| AUY922 | NCI-H460 (Lung) | Cell Viability | IC50 | ~10 nM |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Visualizations
TRAP1 Signaling Pathways
Caption: TRAP1 signaling pathways in cancer metabolism and apoptosis.
Experimental Workflow for Studying TRAP1 Function
Caption: Workflow for investigating TRAP1 function using this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIF1α-dependent induction of the mitochondrial chaperone TRAP1 regulates bioenergetic adaptations to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for HSP90-IN-22 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of HSP90-IN-22, a potent inhibitor of Heat Shock Protein 90 (HSP90), for its application in drug discovery, particularly in the field of oncology. This document details its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Introduction to this compound
This compound, also identified as Compound 35 and CH5015765, is a synthetic small molecule inhibitor belonging to the 2-amino-1,3,5-triazine class. It is a potent antagonist of HSP90, a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By binding to the ATP-binding site in the N-terminal domain of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins. This targeted degradation of oncoproteins makes this compound a promising candidate for cancer therapy.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATPase activity of HSP90. This inhibition prevents the conformational changes required for the proper folding and maturation of HSP90 client proteins. Consequently, these client proteins, which include key regulators of cell proliferation, survival, and angiogenesis such as HER2, Raf-1, and Akt, are destabilized and targeted for degradation. The simultaneous downregulation of multiple oncogenic signaling pathways provides a multi-pronged attack on cancer cells and may help to overcome resistance to therapies that target a single pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | MCF7 (Breast Cancer) | 3.65 µM | [1] |
| IC₅₀ | SKBr3 (Breast Cancer) | 2.71 µM | [1] |
| IC₅₀ | HCT116 (Colon Cancer) | ~0.46 µM | [2] |
| K_d_ | HSP90α | 3.4 nM | [2] |
Signaling Pathway Disruption by this compound
The inhibition of HSP90 by this compound leads to the degradation of a wide array of client proteins, thereby disrupting multiple oncogenic signaling pathways critical for tumor progression.
Caption: Mechanism of this compound action leading to cancer cell death.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, SKBr3, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Western Blot Analysis for Client Protein Degradation
This protocol is to assess the effect of this compound on the levels of HSP90 client proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Caption: Workflow for Western Blot analysis of client protein degradation.
HSP90 Binding Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for confirming the direct binding of this compound to HSP90 and determining the binding affinity (K_d_).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human HSP90α protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize recombinant HSP90α onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized HSP90 surface and a reference surface (without HSP90).
-
Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (k_d_), and the equilibrium dissociation constant (K_d_).
Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.
References
Application Notes and Protocols for HSP90-IN-22: Inducing Apoptosis in Cancer Cells
Disclaimer: As of December 2025, publicly available research data specifically detailing the use of HSP90-IN-22 for apoptosis induction is limited. Therefore, these application notes and protocols are based on the well-established mechanisms of the broader class of Heat Shock Protein 90 (HSP90) inhibitors. Researchers should use this information as a comprehensive guide and a starting point, with the understanding that protocols will require optimization for their specific experimental setup with this compound.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide array of client proteins.[1][2] In cancerous cells, HSP90 is often overexpressed, and its function is critical for maintaining the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3][4] These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules such as AKT, HER2, EGFR, and RAF-1.[5][6] The reliance of cancer cells on HSP90 makes it an attractive therapeutic target.[2][3] Inhibition of HSP90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway, ultimately triggering cell cycle arrest and apoptosis.[4][7]
Mechanism of Action: HSP90 Inhibition and Apoptosis Induction
HSP90 inhibitors, including potentially this compound, typically bind to the ATP-binding pocket in the N-terminal domain of HSP90.[7] This competitive inhibition prevents ATP hydrolysis, a critical step in the chaperone cycle.[2] Consequently, client proteins are unable to attain their correct conformation, become destabilized, and are targeted for degradation. The depletion of key survival and proliferation-promoting proteins disrupts multiple oncogenic signaling pathways simultaneously, culminating in the activation of apoptotic pathways.[6][8]
The pro-apoptotic effects of HSP90 inhibition are multifaceted:
-
Depletion of Anti-Apoptotic Proteins: HSP90 stabilizes several anti-apoptotic proteins. Its inhibition leads to the degradation of clients like AKT, which promotes cell survival by inhibiting apoptotic machinery.[6][9]
-
Disruption of Survival Signaling: Key signaling pathways crucial for cancer cell survival, such as the PI3K/AKT and RAS/ERK pathways, are heavily dependent on HSP90-chaperoned kinases.[6] Inhibition of HSP90 effectively shuts down these pro-survival signals.
-
Induction of Pro-Apoptotic Factors: In some contexts, HSP90 can directly interact with components of the apoptosome, such as Apaf-1, and inhibit caspase activation.[6][9] Blocking HSP90 can therefore relieve this inhibition and promote the apoptotic cascade.
Data Presentation
The following tables summarize representative quantitative data for various HSP90 inhibitors to provide a reference for the expected efficacy and outcomes.
Table 1: IC₅₀ Values of Various HSP90 Inhibitors in Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of an inhibitor required to reduce cell viability by 50%. These values demonstrate the potency of HSP90 inhibitors across different cancer types.
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 | [10] |
| H1650 | Lung Adenocarcinoma | 6.555 | [10] | |
| Calu-3 | Lung Adenocarcinoma | 87.733 | [10] | |
| STA-9090 | H2228 | Lung Adenocarcinoma | 4.131 | [10] |
| H1975 | Lung Adenocarcinoma | 4.739 | [10] | |
| Calu-3 | Lung Adenocarcinoma | 18.445 | [10] | |
| AUY-922 | H1650 | Lung Adenocarcinoma | 1.472 | [10] |
| H1975 | Lung Adenocarcinoma | 2.595 | [10] | |
| A549 | Lung Adenocarcinoma | 23.787 | [10] | |
| SM253 | HCT-116 | Colon Carcinoma | 0.05 µM (50 nM) | [11] |
| MiaPaCa-2 | Pancreatic Carcinoma | 0.09 µM (90 nM) | [11] |
Table 2: Expected Outcomes of Apoptosis Assays after HSP90 Inhibition This table outlines the anticipated results from key apoptosis assays following treatment with an effective HSP90 inhibitor.
| Assay | Parameter Measured | Expected Outcome |
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Increase in Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis).[12] |
| Western Blot | Levels of apoptosis-related proteins | Cleavage of PARP and Caspase-3; Downregulation of anti-apoptotic proteins (e.g., Bcl-2); Upregulation of pro-apoptotic proteins (e.g., Bax). |
| Caspase-Glo 3/7 Assay | Activity of executioner caspases 3 and 7 | Increased luminescence, indicating elevated caspase activity.[11] |
| Cell Cycle Analysis | DNA content and cell cycle phase distribution | Accumulation of cells in G1 or G2/M phase, and an increase in the sub-G1 population (indicative of apoptotic cells).[4] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing early and late apoptosis.[12]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound (e.g., at IC₅₀ and 2x IC₅₀) and vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data Interpretation: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
References
- 1. mdpi.com [mdpi.com]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Hsp90 Inhibitor SNX-2112 Enhances TRAIL-Induced Apoptosis of Human Cervical Cancer Cells via the ROS-Mediated JNK-p53-Autophagy-DR5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HSP90-IN-22 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of HSP90-IN-22 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway. This results in the downregulation of key signaling molecules, consequently inhibiting cell proliferation and promoting apoptosis in cancer cells.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. Based on available data, a good starting point for a dose-response experiment is a concentration range of 1 µM to 10 µM. It is always recommended to perform a dose-response curve to determine the IC50 in your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically a powder. For long-term storage, it is advisable to store the powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I confirm that this compound is active in my cells?
A4: The activity of this compound can be confirmed by observing its downstream effects. Two key indicators of HSP90 inhibition are:
-
Degradation of HSP90 client proteins: Treatment with an effective concentration of this compound should lead to a decrease in the protein levels of known HSP90 clients, such as AKT, HER2 (ERBB2), RAF-1, and CDK4. This can be assessed by Western blotting.[1][2]
-
Induction of HSP70: Inhibition of HSP90 often triggers a heat shock response, leading to the upregulation of other heat shock proteins, most notably HSP70.[3][4][5][6][7] An increase in HSP70 protein levels, detectable by Western blot, is a reliable biomarker of HSP90 inhibition.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability at expected concentrations. | 1. Sub-optimal concentration: The IC50 can vary significantly between cell lines. 2. Poor cell permeability: The compound may not be efficiently entering the cells. 3. Drug efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). 4. Incorrect compound handling: The compound may have degraded due to improper storage or handling. | 1. Perform a broader dose-response experiment (e.g., 0.1 µM to 50 µM). 2. Increase the incubation time. 3. If efflux is suspected, consider co-treatment with an efflux pump inhibitor (e.g., verapamil), though this can have confounding effects. 4. Prepare fresh stock solutions from powder. Ensure proper storage conditions (-80°C for stock solutions). |
| High cytotoxicity at very low concentrations. | 1. Off-target effects: The inhibitor may be affecting other cellular targets at high concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range in your dose-response experiments. 2. Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.5% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to treatment. 2. Inconsistent compound preparation: Errors in serial dilutions or improper mixing of stock solutions. | 1. Use cells within a consistent passage number range and seed them at a consistent density. Ensure cells are healthy and in the exponential growth phase at the time of treatment. 2. Prepare fresh dilutions for each experiment and ensure thorough mixing. |
| No degradation of a specific HSP90 client protein. | 1. Client protein half-life: Some client proteins have a long half-life, and their degradation may only be apparent after prolonged treatment. 2. HSP90 isoform selectivity: The client protein of interest may be more dependent on a specific HSP90 isoform that is less potently inhibited by this compound in your cell line. 3. Confirmation of HSP90 inhibition: It's important to confirm that HSP90 is being inhibited by checking for HSP70 induction. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Consult the literature to understand the HSP90 isoform dependency of your client protein. 3. Always include a positive control for HSP90 inhibition by probing for HSP70 upregulation in your Western blots. |
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF7 (Breast Cancer) | 3.65 |
| This compound | SKBr3 (Breast Cancer) | 2.71 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for HSP70 Induction and Client Protein Degradation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., HSP70, AKT, HER2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: HSP90 signaling pathway and the effect of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Cleavage of HSP90β induced by histone deacetylase inhibitor and proteasome inhibitor modulates cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization | PLOS One [journals.plos.org]
- 4. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HSP90-IN-22 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSP90 inhibitors, with a focus on addressing common solubility issues. While the following information is broadly applicable to many small molecule HSP90 inhibitors, it is essential to consult any manufacturer-provided datasheets for specific compounds like HSP90-IN-22, as solubility can vary.
Frequently Asked Questions (FAQs)
Q1: My HSP90 inhibitor won't dissolve in aqueous buffers like PBS or cell culture media. Why is this happening?
A1: Many small molecule HSP90 inhibitors are hydrophobic in nature, which leads to poor solubility in aqueous solutions.[1] Direct dissolution in buffers or media is generally not recommended as it can lead to precipitation and inaccurate concentrations in your experiments.[1]
Q2: What is the recommended solvent for dissolving HSP90 inhibitors?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of hydrophobic HSP90 inhibitors.[1] It is a powerful organic solvent that can dissolve a wide range of compounds. For some specific inhibitors, other organic solvents like ethanol (B145695) might be used, but DMSO is a more universal choice.[1]
Q3: How do I prepare a stock solution of my HSP90 inhibitor?
A3: A standard protocol involves preparing a high-concentration stock solution in anhydrous or molecular biology grade DMSO, typically around 10 mM.[1] This concentrated stock can then be serially diluted to the final working concentration in your aqueous experimental buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: I've dissolved my HSP90 inhibitor in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue. Here are a few troubleshooting steps:
-
Vortex during dilution: Add the DMSO stock solution to your aqueous buffer or media drop-wise while vortexing or stirring to ensure rapid and even dispersion.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Lower the final concentration: The desired final concentration of the inhibitor may be above its solubility limit in the aqueous medium. Try working with a lower concentration.
-
Use a surfactant or carrier: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) or a carrier protein (e.g., bovine serum albumin) can help to maintain the inhibitor's solubility. However, these should be tested for their own effects on the experimental system.
Q5: How should I store my HSP90 inhibitor stock solution?
A5: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored tightly sealed at -20°C or -80°C. Before use, thaw the aliquot at room temperature and vortex gently to ensure the inhibitor is fully dissolved.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with HSP90 inhibitors.
Problem: The powdered HSP90 inhibitor is not dissolving in DMSO.
| Potential Cause | Suggested Solution |
| Insufficient mixing | Vortex the solution vigorously for several minutes. |
| Low temperature | Gently warm the vial in a water bath (37-50°C) for a short period.[1] |
| Sonication needed | Briefly sonicate the vial in a water bath sonicator.[1] |
| Compound degradation | If the compound is old or has been stored improperly, it may have degraded. Consider using a fresh vial. |
Problem: The HSP90 inhibitor precipitates out of the cell culture medium immediately after dilution.
| Potential Cause | Suggested Solution |
| High final concentration | The desired concentration exceeds the aqueous solubility limit. Perform a serial dilution to a lower final concentration. |
| Inadequate mixing | Add the DMSO stock drop-wise to the medium while vortexing to ensure rapid dispersion. |
| Temperature of the medium | Ensure the cell culture medium is at 37°C before adding the inhibitor. |
| High percentage of DMSO | Ensure the final concentration of DMSO in the medium is low (ideally <0.1%, and not exceeding 0.5%). |
Problem: The HSP90 inhibitor appears to come out of solution over time during a long-term cell culture experiment.
| Potential Cause | Suggested Solution |
| Limited stability in aqueous solution | The compound may not be stable in the aqueous environment for extended periods. Consider refreshing the medium with a freshly diluted inhibitor at regular intervals. |
| Interaction with media components | Components in the serum or medium may be causing the inhibitor to precipitate. Try reducing the serum concentration if possible, or test a different basal medium. |
| Saturation | The concentration may be at the edge of its solubility limit. A slight decrease in the working concentration might improve stability. |
Quantitative Data Summary
| Solvent | General Solubility | Notes |
| DMSO | High (often ≥ 10 mM) | Recommended for preparing stock solutions.[1] |
| Ethanol | Variable | Can be used for some compounds, but DMSO is more universal.[1] |
| Water / Culture Media | Very low to insoluble | Direct dissolution is not recommended. Working solutions are made by diluting a DMSO stock.[1] |
Note: Always refer to the manufacturer's datasheet for specific solubility information for your compound of interest. If this is not available, empirical determination is necessary.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a concentrated stock solution of a novel HSP90 inhibitor.[1]
Materials:
-
HSP90 inhibitor powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of the inhibitor needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock, MW = 450 g/mol ): Mass = 10 mmol/L × 0.001 L × 450 g/mol = 4.5 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of the HSP90 inhibitor powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming in a water bath (up to 37-50°C) or brief ultrasonication can be employed.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Visualizations
HSP90 Signaling Pathway and Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are involved in cancer cell proliferation and survival.[2][3] Inhibition of HSP90's ATPase activity disrupts its function, leading to the degradation of these client proteins and blocking multiple oncogenic signaling pathways.[1][3]
Caption: HSP90 inhibition disrupts the chaperone cycle, leading to client protein degradation and apoptosis.
Experimental Workflow for HSP90 Inhibitor Solubility Testing
A logical workflow is crucial for systematically addressing solubility issues with a new or poorly characterized HSP90 inhibitor.
Caption: A systematic workflow for preparing and troubleshooting HSP90 inhibitor solutions.
Logical Relationship for Troubleshooting Precipitation
This diagram illustrates the decision-making process when encountering precipitation of an HSP90 inhibitor in an aqueous solution.
Caption: A decision tree for troubleshooting HSP90 inhibitor precipitation.
References
Technical Support Center: Investigating Off-Target Effects of HSP90-IN-22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the novel HSP90 inhibitor, HSP90-IN-22. The information provided is based on general principles of HSP90 inhibition and strategies for evaluating small molecule inhibitor specificity.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound?
This compound is designed as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. The primary on-target effect is the disruption of the HSP90 chaperone cycle. This leads to the misfolding and subsequent degradation of HSP90 client proteins by the proteasome, resulting in the downregulation of key signaling molecules and, consequently, the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][2][3][4][5][6]
Q2: I am observing unexpected cellular phenotypes after treatment with this compound. Could these be off-target effects?
It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than the intended target, leading to a range of cellular responses.[7] In some cases, the desired therapeutic effect can even be mediated through these off-target interactions.[7] Therefore, it is crucial to experimentally validate that the observed phenotype is a direct result of modulating HSP90.[7]
Q3: What are some common cellular consequences of off-target effects?
Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[7] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to HSP90.[7]
Q4: How can I experimentally determine if the observed efficacy of this compound is due to an off-target effect?
A definitive way to test this is to assess the compound's efficacy in the absence of its intended target. Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express HSP90 is a robust method.[7] If this compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[7]
Troubleshooting Guides
Issue 1: I am not observing the expected degradation of HSP90 client proteins (e.g., Akt, Cdk4, c-Raf, HER2) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting HSP90 activity in your cell line. |
| Poor Cell Permeability | Use a lysis buffer compatible with subsequent protein analysis and ensure complete cell lysis to access intracellular proteins. Consider using a positive control HSP90 inhibitor with known cell permeability. |
| Drug Efflux | Co-treat cells with inhibitors of multidrug resistance transporters (e.g., verapamil (B1683045) for P-gp) to see if the degradation of client proteins is restored. |
| Incorrect Treatment Duration | Conduct a time-course experiment to determine the optimal treatment duration for observing the degradation of your specific client protein(s) of interest. |
| HSP90 Isoform Selectivity | This compound might be selective for a specific HSP90 isoform (e.g., HSP90α vs. HSP90β). The targeted client protein may not be primarily dependent on the isoform inhibited by this compound in your specific cell line.[8] |
Issue 2: I am observing significant cytotoxicity at concentrations where on-target effects (client protein degradation) are minimal.
This strongly suggests the possibility of off-target effects.[9]
| Possible Cause | Troubleshooting Steps |
| Off-target Kinase Inhibition | Many small molecule inhibitors have off-target effects on kinases. Perform a kinome scan to identify potential off-target kinases. |
| Induction of Oxidative Stress | Measure the levels of reactive oxygen species (ROS) in cells treated with this compound. Co-treatment with an antioxidant (e.g., N-acetylcysteine) may rescue the cytotoxic phenotype if it is ROS-mediated.[7] |
| Mitochondrial Dysfunction | Assess mitochondrial membrane potential using dyes like TMRM or JC-1. Measure oxygen consumption rates to evaluate mitochondrial respiration.[7] |
| DNA Damage | Perform a comet assay or check for phosphorylation of H2A.X (γH2A.X) to assess DNA damage.[7] |
Experimental Protocols
Protocol 1: Western Blot for HSP90 Client Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., Akt, Cdk4, c-Raf, HER2) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: CRISPR/Cas9-Mediated HSP90 Knockout for On-Target Validation
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the HSP90AA1 gene (for HSP90α) into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA plasmid into your cell line of interest. Select for transfected cells using an appropriate antibiotic or fluorescent marker.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate HSP90 knockout by Western blotting and DNA sequencing of the target locus.
-
Phenotypic Assay: Treat the validated HSP90 knockout and parental cell lines with this compound and assess the cellular phenotype of interest (e.g., cell viability, apoptosis). A lack of effect in the knockout cells confirms on-target activity.[7]
Visualizations
Caption: On-target effect of this compound leading to client protein degradation.
Caption: Workflow for investigating and confirming potential off-target effects.
Quantitative Data Summary
Table 1: IC50 Values of Common HSP90 Inhibitors in Prostate Cancer Cell Lines
| Compound | PC-3 (nM) | LNCaP (nM) | VCaP (nM) |
| AUY922 | ~20 | ~20 | Not Reported |
| HSP990 | >20 | >20 | Not Reported |
| 17-AAG | >20 | >20 | Not Reported |
| Data derived from a study on the efficacy of synthetic HSP90 inhibitors.[10] |
Table 2: Methods for Identifying Off-Target Proteins
| Method | Principle | Advantages | Disadvantages |
| Affinity-based Proteomics | Immobilized compound is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[7] | Directly identifies protein binders.[7] | Can miss transient interactions; may identify proteins that bind but are not functionally affected.[7] |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon compound binding.[5][7] | Identifies target engagement in a cellular context. Can distinguish between direct and indirect targets. | Requires specialized equipment and bioinformatics analysis. |
| Kinome Profiling | Assesses the inhibitory activity of the compound against a large panel of purified kinases. | Provides a broad overview of kinase off-targets. | Does not account for cellular context (e.g., ATP concentration, scaffolding proteins). |
| CRISPR/Cas9 Screening | Genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound. | Unbiased, functional approach to identify pathways affected by the compound. | Can be complex to perform and analyze. Does not directly identify the protein target. |
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
HSP90-IN-22 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HSP90-IN-22 in their experiments. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal (non-cancerous) cells?
A1: Currently, there is no specific published data detailing the cytotoxic profile (e.g., IC50 values) of this compound in a wide range of normal cell lines. However, the general principle for HSP90 inhibitors is that they exhibit significantly lower toxicity in normal cells compared to cancer cells.[1][2][3][4] This selectivity is attributed to the fact that cancer cells are highly dependent on HSP90 for the stability of numerous oncoproteins that drive their growth and survival.[1][2][3][4][5] In normal cells, HSP90 is typically in a latent, uncomplexed state, whereas in tumor cells, it exists in active, multichaperone complexes with a higher affinity for inhibitors.[1][4]
Q2: I am observing unexpected cytotoxicity in my normal cell line with this compound. What are the potential causes?
A2: Unexpected cytotoxicity in normal cells could arise from several factors:
-
High Compound Concentration: The concentration of this compound being used might be too high, leading to off-target effects or overwhelming the cellular machinery.
-
Specific Cell Line Sensitivity: Certain normal cell types might have a higher intrinsic sensitivity to HSP90 inhibition.
-
Prolonged Exposure Time: Extended incubation with the inhibitor could lead to cumulative toxic effects.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the cytotoxic response.
-
Off-Target Effects: Like many small molecule inhibitors, this compound could potentially interact with other cellular targets, causing toxicity independent of HSP90 inhibition.
Q3: How can I troubleshoot unexpected cytotoxicity in my normal cells?
A3: Please refer to the troubleshooting guide below for a systematic approach to addressing this issue.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
| Problem | Possible Cause | Recommended Action |
| High cytotoxicity observed in a normal cell line at expected therapeutic concentrations. | 1. Incorrect concentration: Calculation or dilution error. 2. Cell line hypersensitivity: The specific normal cell line may be unusually sensitive. 3. Off-target effects: The inhibitor may be acting on other proteins. | 1. Verify the concentration of your stock solution and final dilutions. 2. Perform a dose-response curve to determine the precise IC50 for your normal cell line and compare it to the IC50 in your cancer cell line of interest. 3. Reduce the concentration of the inhibitor to a range where on-target effects (e.g., degradation of HSP90 client proteins) are observed with minimal cytotoxicity. |
| Inconsistent cytotoxicity results between experiments. | 1. Compound stability: this compound may be unstable in solution. 2. Variability in cell culture: Differences in cell passage number, confluency, or health. | 1. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Cytotoxicity is observed, but there is no degradation of known HSP90 client proteins. | 1. Ineffective HSP90 inhibition: The concentration may be too low to inhibit HSP90 effectively, and the observed toxicity is due to off-target effects. 2. Client protein half-life: Some client proteins have a long half-life, and degradation may not be apparent at early time points. | 1. Increase the concentration of this compound and perform a western blot to check for the degradation of sensitive HSP90 client proteins (e.g., Akt, Her2). 2. Perform a time-course experiment to assess client protein degradation at later time points (e.g., 24, 48, 72 hours). |
Quantitative Data
As of the latest literature review, specific cytotoxicity data for this compound in normal cell lines is not available. For reference, the reported anti-proliferative activity in two human breast cancer cell lines is provided below.
| Cell Line | Cell Type | IC50 (µM) |
| MCF7 | Human Breast Adenocarcinoma | 3.65[6] |
| SKBr3 | Human Breast Adenocarcinoma | 2.71[6] |
Experimental Protocols
Protocol: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound.
1. Cell Seeding:
- Culture the desired normal or cancer cell line in appropriate growth medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.
- Carefully remove the medium from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HSP90 inhibition leading to client protein degradation.
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 2. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity | PLOS One [journals.plos.org]
- 3. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. amsbio.com [amsbio.com]
Navigating Inconsistent Results with HSP90-IN-22: A Technical Support Guide
Welcome to the technical support center for HSP90-IN-22. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this Hsp90 inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
This compound (also known as Compound 35) is a small molecule inhibitor of Heat shock protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[3][4] The primary on-target effect of this compound is the disruption of the Hsp90 chaperone cycle by inhibiting its ATPase activity.[3][5] This leads to the misfolding and subsequent degradation of Hsp90 client proteins, which should result in the downregulation of key signaling molecules and, consequently, inhibition of cell proliferation and induction of apoptosis in cancer cells.[6]
Q2: At what concentration should I see an effect with this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Published data indicates the following IC50 values for cell proliferation:
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 3.65 |
| SKBr3 | Breast Cancer | 2.71 |
| Data sourced from Amsbio and MedchemExpress product pages.[1][2] |
It is recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration, typically ranging from 0.1 to 10 µM.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.
Troubleshooting Guide: Inconsistent Experimental Outcomes
Here we address common issues that may lead to inconsistent or unexpected results when using this compound.
Issue 1: I am not observing the expected degradation of Hsp90 client proteins (e.g., AKT, HER2, RAF-1).
This is a common issue that can arise from several factors. Below is a systematic approach to troubleshoot this problem.
Caption: Troubleshooting workflow for lack of client protein degradation.
-
Suboptimal Concentration or Duration: The IC50 values are for cell viability and may not directly correspond to the concentration required for rapid client protein degradation. Try increasing the concentration (e.g., 2-5 fold) or extending the treatment duration (e.g., 24, 48, or 72 hours). Some client proteins have long half-lives and require more time for degradation to become apparent.
-
Compound Instability: Ensure the compound has been stored correctly and that the stock solution is not expired. Avoid multiple freeze-thaw cycles. It's good practice to test a fresh aliquot or a newly prepared stock solution.
-
Cellular Context:
-
Drug Efflux: Some cell lines may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its effective intracellular concentration.
-
Hsp90 Isoform Selectivity: There are two major cytosolic Hsp90 isoforms, Hsp90α (inducible) and Hsp90β (constitutive).[7][8] While most inhibitors target both, the specific dependence of your client protein on a particular isoform in your cell line could influence the outcome.
-
-
Experimental Protocol: Double-check your Western blot protocol. Ensure complete protein transfer and use validated antibodies for your client proteins and loading controls. To confirm that the degradation is proteasome-dependent (the expected mechanism), co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should "rescue" the client protein from degradation.
Issue 2: I am observing significant cytotoxicity at concentrations where on-target effects (client protein degradation) are minimal.
This suggests potential off-target effects or hypersensitivity of your cell line.
-
Off-Target Effects: While specific off-target effects of this compound are not well-documented in publicly available literature, Hsp90 inhibitors as a class can have off-target activities.[1] Consider performing a broader analysis (e.g., kinase profiling) if this is a persistent issue.
-
Induction of a Stress Response: Inhibition of Hsp90 leads to the release and activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins like Hsp70.[6][9] This is a classic on-target effect but can have complex downstream consequences, including cytoprotection or, in some contexts, cytotoxicity.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the perturbation of pathways affected by this compound, leading to cell death before significant client protein degradation is detectable. Try using a lower concentration range and shorter time points.
Issue 3: My results are inconsistent from one experiment to the next.
Reproducibility issues often stem from subtle variations in experimental conditions.
-
Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media components are consistent across experiments.
-
Compound Preparation: Prepare fresh dilutions of this compound from a validated stock for each experiment. Inconsistent pipetting or serial dilution errors can lead to variability.
-
Assay Performance: For viability assays (e.g., MTT, CellTiter-Glo), ensure that the incubation times and reading parameters are standardized. For Western blots, normalize band intensities to a reliable loading control.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against your Hsp90 client protein of interest (e.g., AKT, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Hsp90 Signaling and Inhibition Mechanism
The Hsp90 chaperone cycle is a dynamic, ATP-dependent process. This compound, like many other Hsp90 inhibitors, targets the N-terminal ATP-binding pocket, thereby disrupting the entire cycle.
Caption: The Hsp90 chaperone cycle and the mechanism of this compound inhibition.
This guide provides a starting point for troubleshooting inconsistent results with this compound. Successful experimentation often requires careful optimization of protocols for your specific cellular model and assay system.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 - Wikipedia [en.wikipedia.org]
- 6. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing the role of Hsp90 in production of heat shock proteins in motor neurons reveals a suppressive effect of wild-type Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]
HSP90-IN-22 degradation or instability in media
Welcome to the technical support center for HSP90-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to the degradation and instability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HSP90 inhibitors like this compound?
A1: HSP90 (Heat Shock Protein 90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell signaling pathways.[1][2][3][4][5] HSP90 inhibitors, such as this compound, typically bind to the N-terminal ATP-binding pocket of HSP90.[1] This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[1][3][6] This action can simultaneously block multiple oncogenic signaling pathways, making HSP90 an attractive target for cancer therapy.[1][7]
Q2: I am observing a lack of expected downstream effects, such as client protein degradation, when using this compound. Could the compound be unstable in my cell culture media?
A2: This is a possibility. While specific stability data for this compound is not available, small molecule inhibitors can be susceptible to degradation or instability in aqueous solutions like cell culture media. Factors such as pH, temperature, light exposure, and enzymatic activity from components in serum can contribute to compound degradation over time. It is also possible the compound has poor cellular permeability or is being removed by drug efflux pumps.[8]
Q3: My experimental results with this compound are inconsistent. What are some potential causes related to the compound itself?
A3: Inconsistent results can stem from several compound-related issues. Poor solubility is a common problem with many small molecule HSP90 inhibitors, which can lead to precipitation in your stock solution or culture media.[7][9] This can result in a lower effective concentration than intended. Degradation of the compound over time, especially if stock solutions are not stored properly, can also lead to variability in experimental outcomes.
Q4: Are there any known general stability issues with the broader class of HSP90 inhibitors that might apply to this compound?
A4: Yes, the ansamycin (B12435341) class of HSP90 inhibitors, for example, has faced challenges with poor solubility and toxicity that have hindered their clinical development.[9] While newer synthetic inhibitors have sought to improve upon these properties, it is a common hurdle for this class of compounds.[3] Therefore, it is prudent to assume that a novel inhibitor like this compound may have similar liabilities until proven otherwise.
Troubleshooting Guides
Problem 1: Lack of Efficacy or Inconsistent Activity
If you are not observing the expected degradation of HSP90 client proteins (e.g., AKT, HER2, RAF-1) or are seeing variable results, consider the following troubleshooting steps.
Troubleshooting Workflow for Efficacy Issues
Caption: Troubleshooting workflow for this compound efficacy issues.
Problem 2: Unexpected Cellular Phenotypes or Toxicity
If you observe cellular effects that are not consistent with HSP90 inhibition or significant cytotoxicity at low concentrations, consider the possibility of off-target effects or compound degradation into a toxic species.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following table summarizes general characteristics of small molecule HSP90 inhibitors based on available literature.
| Parameter | Typical Range/Characteristic | Rationale/Significance |
| Aqueous Solubility | Often low (µM range) | Poor solubility can lead to precipitation and inaccurate dosing.[7][9] |
| Stock Solution Solvent | DMSO | Commonly used, but final concentration in media should be low (<0.1%) to avoid solvent toxicity. |
| Storage Temperature | -20°C to -80°C (for stock solutions) | Lower temperatures are generally better for long-term stability of small molecules in solution. |
| Mechanism of Action | ATP-competitive N-terminal inhibition | Leads to degradation of HSP90 client proteins.[1] |
| Biomarker of Engagement | Induction of Hsp70 | A compensatory heat shock response is a hallmark of HSP90 inhibition.[7] |
Key Experimental Protocols
Protocol 1: Assessing Solubility of this compound in Cell Culture Media
Objective: To determine the practical solubility limit of this compound in your specific cell culture media to avoid precipitation during experiments.
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your complete cell culture medium (including serum) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Visually inspect each sample for any signs of precipitation or cloudiness under a light microscope.
-
(Optional) For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC or LC-MS.
-
The highest concentration that remains clear is your working solubility limit.
Protocol 2: Evaluating Stability of this compound in Cell Culture Media
Objective: To assess the rate of degradation of this compound in cell culture media over time.
Methodology:
-
Prepare a solution of this compound in your complete cell culture medium at a concentration below its determined solubility limit.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the media.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of intact this compound in each sample using a quantitative analytical method such as LC-MS.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in your experimental conditions.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of HSP90 and the consequences of its inhibition.
Caption: Mechanism of HSP90 inhibition leading to client protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old and New Approaches to Target the Hsp90 Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heat Shock Protein 90 Chaperone Regulates the E3 Ubiquitin-Ligase Hakai Protein Stability | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Heat Shock Protein 90 Inhibitors Suppress P-Glycoprotein Activity and Overcome Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing HSP90-IN-22 precipitation in culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of HSP90-IN-22 in culture.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound with low solubility in aqueous solutions such as cell culture media. Precipitation commonly occurs due to "solvent shock," where the concentrated stock solution, typically in dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous culture medium. This sudden change in solvent polarity drastically reduces the compound's solubility, causing it to fall out of solution.[1] Other contributing factors can include high concentrations of the compound, temperature shifts (e.g., from room temperature to 37°C), and interactions with components in the media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1] It is advisable to prepare a high-concentration stock solution to minimize the final volume of DMSO added to the cell culture, thereby reducing potential solvent-induced cytotoxicity.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid adverse effects on cell health, the final concentration of DMSO in the culture medium should be kept as low as possible, generally not exceeding 0.5% (v/v).[2] For many cell lines, it is ideal to maintain the DMSO concentration at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent.
Q4: Can I dissolve this compound directly in the cell culture medium or an aqueous buffer like PBS?
A4: Direct dissolution of this compound in aqueous solutions is not recommended. Due to its hydrophobic nature, it has very low to no solubility in water-based solutions, and attempting to dissolve it directly will likely lead to immediate precipitation and an inaccurate final concentration.[1]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can contribute to compound precipitation and degradation. These aliquots should be stored at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing gently.
Troubleshooting Guide for this compound Precipitation
If you observe precipitation of this compound during your experiments, consult the following guide for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.[1] | - Add the DMSO stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling. - Perform a serial dilution of the stock solution in the culture medium. |
| High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the final culture medium. | - Lower the final working concentration of this compound. - Perform a dose-response experiment to determine the optimal non-precipitating concentration. | |
| Precipitate forms over time in the incubator. | Temperature-Dependent Solubility: The compound may be less soluble at 37°C compared to room temperature. | - Ensure the final concentration is well below the solubility limit. - Pre-warm all solutions to 37°C before mixing. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the serum or media, forming insoluble complexes. | - Test the solubility in a simpler, serum-free medium or a buffered salt solution to identify problematic components. - Consider using a different batch of serum. | |
| Inconsistent results or variability between experiments. | Incomplete Dissolution of Stock: The stock solution may not be fully dissolved, leading to inaccurate dilutions. | - Before each use, warm the stock solution to room temperature and vortex to ensure complete dissolution. Visually inspect for any particulate matter. |
| Precipitation in Diluted Solutions: Storing working dilutions in aqueous media can lead to precipitation over time. | - Prepare fresh working dilutions of this compound for each experiment. Do not store diluted solutions in aqueous buffers. |
Quantitative Data
This compound is an inhibitor of Heat Shock Protein 90 (HSP90) with demonstrated antiproliferative activity.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MCF7 (Breast Cancer) | Proliferation | IC50 | 3.65 µM | [1] |
| SKBr3 (Breast Cancer) | Proliferation | IC50 | 2.71 µM | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a final working concentration in cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.
-
Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Final Working Solution (Example: 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the thawed stock solution gently to ensure homogeneity.
-
In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the 10 mM stock solution drop-wise. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
Caption: A workflow for troubleshooting this compound precipitation.
References
HSP90-IN-22 minimal effective dose determination
Welcome to the technical support center for HSP90-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the minimal effective dose of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[1][2][3][4][5] The primary on-target effect is the disruption of the HSP90 chaperone cycle. This leads to the misfolding and subsequent proteasomal degradation of its client proteins, resulting in the downregulation of key signaling molecules and, consequently, inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][2][6][7][8]
Q2: How do I determine the minimal effective dose of this compound in my cell line?
A2: Determining the minimal effective dose requires a multi-faceted approach. It is recommended to perform comprehensive dose-response and time-course experiments.[1] Key indicators of effective HSP90 inhibition at the cellular level include:
-
Degradation of sensitive HSP90 client proteins: Monitor the levels of well-established, sensitive client proteins such as HER2, Akt, or c-RAF via Western blot.[1][9] A dose-dependent decrease in the levels of these proteins is a primary indicator of target engagement.
-
Induction of HSP70: Inhibition of HSP90 often triggers the Heat Shock Response (HSR), leading to the upregulation of HSP70.[1][9] Observing a dose-dependent increase in HSP70 expression by Western blot is a reliable pharmacodynamic biomarker of HSP90 inhibition.
-
Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo can determine the concentration of this compound that inhibits cell growth (GI50).[10][11]
The minimal effective dose will be the lowest concentration at which you observe significant client protein degradation and HSP70 induction, which ideally correlates with a desired anti-proliferative effect.
Q3: I am not observing the expected degradation of HSP90 client proteins after treatment with this compound. What are the potential reasons?
A3: Several factors could contribute to a lack of client protein degradation:
-
Insufficient Inhibitor Concentration or Potency: Ensure the inhibitor is used at an effective concentration and has not degraded during storage.[1]
-
Cell Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be actively removed from the cell by efflux pumps like P-glycoprotein.[1][8]
-
Compensatory Heat Shock Response: A strong induction of compensatory chaperones like HSP70 can stabilize client proteins, counteracting the effect of the HSP90 inhibitor.[1]
-
Functional Proteasome Pathway: The degradation of client proteins is dependent on a functional ubiquitin-proteasome system.[1]
-
Client Protein Half-life: Some client proteins have long half-lives, and their degradation may only become apparent after prolonged treatment durations.[8]
Q4: My biochemical assays (e.g., ATPase assay) show high potency for this compound, but it has low efficacy in my cell-based assays. Why might this be?
A4: This discrepancy is a common challenge.[1] Potential reasons include:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.[1][8]
-
Drug Efflux: The inhibitor could be a substrate for ABC transporters, which actively pump it out of the cell.[9]
-
Intracellular ATP Concentration: The high intracellular concentration of ATP can competitively inhibit the binding of ATP-competitive inhibitors to HSP90.[1]
-
Off-Target Effects: The compound might have off-target effects at the cellular level that mask its on-target activity or cause toxicity.[1]
Troubleshooting Guides
Problem: Weak or No Degradation of HSP90 Client Proteins
This troubleshooting guide provides a logical workflow to diagnose why you may not be observing the expected degradation of HSP90 client proteins.
Quantitative Data Summary
The minimal effective dose of this compound is highly dependent on the specific cell line and experimental conditions. The following table provides a general reference for the biochemical potency of various classes of HSP90 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model.
| Inhibitor Class | Target Domain | Type | Typical IC50 (ATPase Assay) | Notes |
| Geldanamycin | N-terminal | Ansamycin | ~4.8 µM (yeast HSP90) | Natural product, poor solubility.[1] |
| 17-AAG | N-terminal | Ansamycin | ~800 nM | Geldanamycin analog with improved properties.[1] |
| Radicicol | N-terminal | Macrolide | ~0.9 µM (yeast HSP90) | Natural product.[1] |
| PU-H71 | N-terminal | Purine-scaffold | Potent nM activity | Synthetic inhibitor.[1] |
| Novobiocin | C-terminal | Coumarin | - | Binds to a cryptic ATP-binding site in the C-terminus.[1] |
Note: IC50 values are highly dependent on the specific assay conditions, including enzyme and ATP concentrations.[1]
Experimental Protocols
Protocol 1: Western Blot for Client Protein Degradation and HSP70 Induction
This protocol is used to assess the effect of this compound on the stability of a client protein and to monitor the induction of the heat shock response.
Materials:
-
6-well tissue culture plates
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the client protein of interest, HSP70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with increasing concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
96-well tissue culture plates
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add different concentrations of this compound to the wells and incubate for the desired time (e.g., 72 hours).
-
MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
HSP90 Signaling Pathway and Point of Inhibition
The following diagram illustrates the HSP90 chaperone cycle and how inhibitors like this compound disrupt this process, leading to the degradation of client oncoproteins.
Experimental Workflow for Dose Determination
This workflow outlines the key steps for determining the minimal effective dose of this compound in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
long-term stability of HSP90-IN-22 solutions
This technical support center provides guidance on the long-term stability of HSP90 inhibitors, with a focus on best practices for compounds where limited stability data is publicly available, such as HSP90-IN-22. The information provided is based on general knowledge of small molecule inhibitors and HSP90 biology.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of a new HSP90 inhibitor?
A1: It is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as DMSO. For example, a 10 mM stock solution is common. Use high-purity, anhydrous grade solvent to minimize degradation due to reaction with water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: What are the recommended storage conditions for HSP90 inhibitor solutions?
A2: For long-term storage, HSP90 inhibitor stock solutions in DMSO should be stored at -80°C. For short-term storage, -20°C is acceptable for many compounds.[2][3] Always refer to the manufacturer's datasheet if available. Avoid storing solutions at 4°C for extended periods, as this can lead to degradation and microbial growth.[2]
Q3: How can I tell if my HSP90 inhibitor solution has degraded?
A3: Signs of degradation include a decrease in the expected biological activity of the compound in your assays, changes in the color or clarity of the solution, and the appearance of precipitate. For a definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) can be used to check the purity and integrity of the inhibitor.
Q4: I am seeing inconsistent results between experiments. Could this be related to inhibitor instability?
A4: Yes, inconsistent results are a common sign of compound instability.[1] It is crucial to prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using previously prepared dilutions that have been stored, especially at 4°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity | Inhibitor degradation due to improper storage or repeated freeze-thaw cycles. | Prepare fresh dilutions from a new, single-use aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. Consider running an analytical check (e.g., HPLC-MS) on the stock solution. |
| Precipitate in the solution | The inhibitor has come out of solution, possibly due to low temperature or solvent evaporation. | Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or the compound may have degraded. Prepare a fresh solution. |
| High cytotoxicity at low concentrations | Off-target effects of the inhibitor or degradation products. | Perform control experiments to distinguish between on-target and off-target toxicity.[1] Ensure the purity of the inhibitor stock. |
Stability of Small Molecule HSP90 Inhibitor Solutions
The following table provides general guidelines for the storage and stability of small molecule HSP90 inhibitors. Specific stability will vary depending on the compound.
| Storage Condition | Solvent | Typical Shelf Life | Recommendations |
| -80°C | Anhydrous DMSO | > 1 year | Recommended for long-term storage. Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Anhydrous DMSO | Up to 1 year | Suitable for short- to medium-term storage. Aliquot to prevent repeated freeze-thaw cycles.[2][3] |
| 4°C | Aqueous Buffer | Days to Weeks | Not recommended for long-term storage. Prone to degradation and microbial growth.[2] Prepare fresh for each experiment. |
| Room Temperature | Aqueous Buffer | Hours to Days | Not recommended for storage. High risk of degradation. |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of an HSP90 Inhibitor Solution
This protocol outlines a method to determine the long-term stability of an HSP90 inhibitor solution using HPLC-MS and a functional assay.
1. Materials:
- HSP90 inhibitor (solid)
- Anhydrous DMSO
- Sterile, single-use microcentrifuge tubes
- HPLC-MS system
- Cell line with a known HSP90-dependent client protein (e.g., HER2 in SK-BR-3 cells)
- Cell culture reagents
- Antibodies for Western blotting (e.g., anti-HER2, anti-HSP90, anti-actin)
2. Procedure:
3. Data Analysis:
Visualizations
Caption: Workflow for assessing the long-term stability of an HSP90 inhibitor.
Caption: The HSP90 chaperone cycle and its inhibition leading to client protein degradation.
References
HSP90-IN-22 unexpected phenotypes in cells
Disclaimer: Information regarding a specific inhibitor designated "HSP90-IN-22" is not available in published scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the established knowledge of well-characterized N-terminal ATP-binding inhibitors of Heat Shock Protein 90 (HSP90). Researchers using "this compound" should consider this guidance as a general framework and may need to optimize their experiments based on their specific observations.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of an N-terminal HSP90 inhibitor like this compound?
N-terminal HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90.[1] This inhibition disrupts the chaperone's ATPase activity, which is crucial for its function.[2] Consequently, the HSP90 chaperone cycle is halted, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2][3] Many of these client proteins are key drivers of oncogenic signaling, such as HER2, Akt, and c-RAF. Therefore, the primary expected phenotypes are the downregulation of these client proteins, leading to cell growth inhibition and apoptosis.
Q2: I am not observing the degradation of known HSP90 client proteins after treatment with this compound. What are the potential reasons?
Several factors could lead to a lack of client protein degradation:
-
Compound Potency and Stability: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Cell Permeability and Efflux: The compound may have poor cell membrane permeability in your specific cell line, or it could be actively removed by multidrug resistance transporters like P-glycoprotein (P-gp).
-
Insufficient Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to induce detectable degradation of the target client protein, especially for clients with long half-lives.
-
HSP90 Isoform Selectivity: Mammalian cells express two major cytosolic HSP90 isoforms, HSP90α and HSP90β, which can have both overlapping and distinct functions.[4] this compound might exhibit selectivity for an isoform that is not the primary chaperone for your client protein of interest in that cell type.
-
Compensatory Heat Shock Response (HSR): Inhibition of HSP90 often triggers the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of other chaperones like HSP70.[2] These compensatory chaperones can partially rescue client proteins from degradation.
Q3: My cells are showing significant cytotoxicity at concentrations where I don't see clear on-target effects (i.e., client protein degradation). Is this an unexpected phenotype?
This could indeed be an unexpected phenotype and may be attributable to several factors:
-
Off-Target Effects: The inhibitor might be acting on other cellular targets besides HSP90, leading to toxicity through a different mechanism.[5] It has been noted that not all HSP90 inhibitors have been sufficiently validated for specificity.[5]
-
Metabolic Disruption: Recent studies have shown that HSP90 inhibition can affect cell metabolism by disrupting mitochondrial protein insertion, leading to increased glycolysis.[6] This metabolic shift could contribute to cytotoxicity.
-
Disruption of General Proteostasis: As HSP90 is a crucial component of the cellular proteostasis network, its inhibition can lead to a broader disruption of protein folding and stability beyond the well-known oncogenic clients, potentially causing cellular stress and death.[7]
Q4: I've observed an increase in the expression of some pro-survival proteins after treatment. Is this a known phenomenon?
Yes, this can be an unexpected but documented consequence of HSP90 inhibition. The most common reason is the induction of the Heat Shock Response (HSR), which leads to the upregulation of anti-apoptotic chaperones like HSP70 and HSP27.[2] In some specific cellular contexts, paradoxical effects, such as the overexpression of the anti-apoptotic protein survivin, have been reported with certain HSP90 inhibitors.
Troubleshooting Guide
Problem 1: Weak or No Degradation of HSP90 Client Proteins
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | 1. Verify the storage conditions and age of the compound. 2. Prepare a fresh stock solution. 3. Confirm the activity of the compound in a cell-free biochemical assay (e.g., ATPase assay) if possible. |
| Low Cell Permeability | 1. Perform a dose-response experiment with a wider concentration range. 2. Increase the incubation time. |
| Drug Efflux | 1. Co-treat with a known P-glycoprotein inhibitor (e.g., verapamil) to see if client degradation is restored. |
| Strong Heat Shock Response | 1. Perform a western blot to check for the upregulation of HSP70. 2. Consider co-treatment with an HSP70 inhibitor. |
| Client Protein Characteristics | 1. Choose a highly sensitive and well-established HSP90 client protein for initial validation (e.g., HER2 in BT-474 cells, Akt in many cancer cell lines). 2. Perform a time-course experiment to account for potentially long protein half-lives. |
| Proteasome Dysfunction | 1. As a positive control for proteasome-dependent degradation, treat cells with a known proteasome inhibitor (e.g., MG-132) alongside this compound. This should prevent client protein degradation. |
Problem 2: High Cytotoxicity with Minimal On-Target Effects
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a dose-response curve for both cytotoxicity and on-target effects (client degradation) to determine the therapeutic window. 2. If available, test a structurally related but inactive analog of this compound as a negative control. 3. Consider using thermal proteome profiling to identify potential off-target binders. |
| Cell Line Sensitivity | 1. Test the inhibitor in a different cell line known to be sensitive to other HSP90 inhibitors. |
| Metabolic Perturbation | 1. Measure lactate (B86563) production and glucose consumption to assess changes in glycolysis. |
Experimental Protocols
Protocol 1: Western Blot for HSP90 Client Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your client protein of interest (e.g., HER2, Akt) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: The HSP90 chaperone cycle, essential for client protein folding and maturation.
Caption: Cellular response to HSP90 inhibition, including on-target and resistance pathways.
Caption: Troubleshooting workflow for unexpected phenotypes with HSP90 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
controlling for HSP90-IN-22 off-target kinase inhibition
Welcome to the technical support center for HSP90-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential off-target kinase inhibition during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a highly conserved molecular chaperone. HSP90 is essential for the conformational stability, maturation, and function of a wide variety of "client" proteins, many of which are critical signaling kinases, transcription factors, and other proteins involved in cell growth, survival, and proliferation.[1][2][3] By binding to the ATP pocket in the N-terminus of HSP90, the inhibitor disrupts the chaperone's function. This leads to the misfolding and subsequent degradation of HSP90 client proteins, primarily through the ubiquitin-proteasome pathway, making HSP90 an attractive target in cancer therapy.[2][4][5]
Q2: Why is it crucial to control for off-target kinase inhibition of this compound?
A2: While this compound is designed to target HSP90, it is common for kinase inhibitors to have off-target effects due to the conserved nature of ATP-binding pockets across the human kinome.[4] Unintended inhibition of other kinases can lead to:
-
Misinterpretation of Results: An observed phenotype might be incorrectly attributed to HSP90 inhibition when it is actually caused by the inhibition of an off-target kinase.
-
Unexpected Cytotoxicity: Off-target effects can cause cellular toxicity that is unrelated to the on-target activity, complicating the assessment of the inhibitor's therapeutic window.
-
Activation of Compensatory Pathways: Inhibiting an off-target kinase could activate alternative signaling pathways that may mask or alter the intended effect of HSP90 inhibition.
Therefore, rigorously identifying and controlling for these off-target effects is essential for validating experimental findings and understanding the true biological consequences of this compound treatment.
Q3: How can I identify the potential off-target kinases of this compound?
A3: A systematic, multi-step approach is recommended to identify potential off-targets:
-
In Vitro Kinase Profiling: The most direct method is to screen this compound against a large panel of purified kinases (e.g., a kinome scan).[6] This provides quantitative data (such as % inhibition at a given concentration or IC50 values) on the inhibitor's selectivity.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm whether this compound binds to suspected off-target kinases within a more physiologically relevant intact cell environment.[7]
-
Phosphoproteomics: A global mass spectrometry-based phosphoproteomics analysis can reveal which signaling pathways are inhibited in cells upon treatment with this compound, offering clues to both on-target and off-target kinase activity.[6]
Q4: My experimental results are inconsistent with known effects of HSP90 inhibition. How do I confirm if an off-target effect is responsible?
A4: If you observe an unexpected phenotype, the following strategies can help determine if it's due to an off-target effect:
-
Use a Structurally Unrelated HSP90 Inhibitor: Compare the effects of this compound with another HSP90 inhibitor that has a different chemical scaffold. If the unexpected phenotype is unique to this compound, it is likely an off-target effect.
-
Perform a Rescue Experiment: A gold-standard validation method is to introduce a drug-resistant mutant of the primary target (HSP90). If the phenotype persists in cells expressing the resistant HSP90 mutant, it strongly suggests the effect is mediated by an off-target.[4][6]
-
Dose-Response Analysis: Compare the concentration of this compound required to produce the unexpected phenotype with the IC50 for HSP90 client protein degradation. A significant discrepancy in these concentrations points towards an off-target effect.[6]
-
Assess Downstream Signaling: Use western blotting to check the phosphorylation status of a known, specific substrate of a putative off-target kinase. A dose-dependent decrease in phosphorylation would support an off-target interaction.
Data Presentation
Comprehensive kinase profiling is essential to understand the selectivity of this compound. Below are template tables that researchers should aim to populate with their own experimental data.
Table 1: Example Kinome Profiling Data for this compound (at 1 µM) Note: This is a template. Actual data must be generated experimentally.
| Target Class | Kinase | Percent Inhibition |
| On-Target | HSP90α | User-generated data |
| HSP90β | User-generated data | |
| Potential Off-Target | Kinase A | User-generated data |
| Kinase B | User-generated data | |
| Kinase C | User-generated data | |
| Over 400 other kinases | User-generated data |
Table 2: Comparative IC50 Values for this compound Note: This is a template. Actual data must be generated experimentally via biochemical or cellular assays.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Ratio (Off-Target/On-Target) |
| On-Target (HSP90β) | User-generated data | User-generated data | 1 |
| Off-Target A | User-generated data | User-generated data | User-calculated |
| Off-Target B | User-generated data | User-generated data | User-calculated |
Visualized Workflows and Pathways
Key Experimental Protocols
Protocol 1: Western Blot for HSP90 Client Protein Degradation
This protocol verifies the on-target activity of this compound by measuring the degradation of known HSP90 client proteins.
Materials:
-
Cell line of interest
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-RAF-1, anti-HSP70, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound and a vehicle control (e.g., DMSO) for desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, incubate on ice, and then centrifuge to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. A decrease in client protein levels and an increase in HSP70 (a classic heat shock response marker) indicate on-target HSP90 inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of this compound to a target protein (on- or off-target) in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[2][6]
Materials:
-
Cell line of interest
-
This compound
-
PBS and lysis buffer
-
Thermal cycler
-
Western blot supplies (as above)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for 1-2 hours at 37°C.
-
Heating: Transfer cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells via freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western Blot. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay determines the IC50 value of this compound against a purified putative off-target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Multi-well plates (white, 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound.
-
Reaction Setup: In a multi-well plate, add the diluted inhibitor, the purified kinase, and its specific substrate in the appropriate assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Include no-inhibitor (positive control) and no-kinase (background) wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Identification of the HSP90 Regulated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Variable Client Protein Degradation with HSP90-IN-22
Welcome to the technical support center for HSP90-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results related to this compound-mediated client protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. By binding to the N-terminal ATP-binding pocket of HSP90, this compound inhibits its ATPase activity.[1][2] This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of HSP90 client proteins, primarily through the ubiquitin-proteasome pathway.[1][2][3]
Q2: I am not observing the expected degradation of my target client protein after treatment with this compound. What are the potential reasons?
A2: Variable client protein degradation is a common challenge. Several factors can contribute to this observation:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 often triggers the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of compensatory chaperones like HSP70 and HSP27.[4][5][6] These chaperones can stabilize client proteins, counteracting the effect of this compound.[4][5]
-
Impaired Proteasomal Function: The degradation of client proteins is dependent on a functional ubiquitin-proteasome system.[4][7] If this pathway is compromised in your cell line, protein degradation will be inefficient.
-
Cellular Permeability and Drug Efflux: this compound may have poor permeability in your specific cell line, or it could be actively removed by multidrug resistance transporters like P-glycoprotein (P-gp).[4][8]
-
Client Protein Characteristics: Some client proteins have long half-lives, and their degradation may only become apparent after prolonged treatment durations.[8] Additionally, the specific conformation and cochaperone dependence of a client protein can influence its susceptibility to degradation upon HSP90 inhibition.[6][9]
-
HSP90 Isoform Selectivity: this compound might exhibit selectivity for a specific HSP90 isoform (e.g., HSP90α vs. HSP90β), which may not be the primary chaperone for your client protein of interest in that cellular context.[8][10]
Q3: My this compound shows high potency in biochemical assays but low efficacy in cell-based assays. Why might this be?
A3: This discrepancy is often observed and can be attributed to several factors:
-
Cellular Environment: The high intracellular concentration of ATP can competitively inhibit the binding of ATP-competitive inhibitors like this compound.[4]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[4][8]
-
Drug Efflux Pumps: ABC transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[5]
-
Off-Target Effects: At the concentrations used in cellular assays, the inhibitor might have off-target effects that mask its on-target activity or induce toxicity.[4][11]
Q4: I'm observing significant cytotoxicity at concentrations where on-target effects (client protein degradation) are minimal. Could this be due to off-target effects?
A4: Yes, this is a strong possibility.[8] If the observed cytotoxicity does not correlate with the degradation of known HSP90 client proteins, it is likely due to the inhibitor acting on other cellular targets. It is crucial to validate on-target engagement to distinguish between specific and non-specific toxic effects.
Troubleshooting Guides
Problem 1: Weak or No Client Protein Degradation
This is one of the most common issues encountered. Follow this troubleshooting workflow to diagnose the potential cause:
Caption: Troubleshooting workflow for weak client protein degradation.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
If this compound is potent in vitro but not in cells, consider the following:
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Use a cell line known to be more permeable or try different solubilizing agents. |
| Drug Efflux | Co-treat with an inhibitor of ABC transporters (e.g., verapamil (B1683045) for P-gp). |
| High Intracellular ATP | This is an inherent challenge. Ensure optimal inhibitor concentration through dose-response studies. |
| Off-Target Effects | Profile the inhibitor against a panel of kinases and other ATPases to identify potential off-targets. |
| Lack of Target Engagement | Confirm that this compound is binding to HSP90 within intact cells using a Cellular Thermal Shift Assay (CETSA).[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol details the steps to assess the degradation of specific HSP90 client proteins in response to this compound treatment.[1][12]
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
5. Western Blotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. c. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for your client protein of interest and a loading control (e.g., GAPDH, β-actin). d. Wash the membrane three times with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
6. Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Analyze the band intensities to quantify the level of client protein degradation relative to the loading control.
Caption: Experimental workflow for Western blot analysis.
Signaling Pathway and Mechanism Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in HSP90-IN-22 Assays
Welcome to the technical support center for HSP90-IN-22 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HSP90 inhibitors like this compound?
A1: Heat Shock Protein 90 (HSP90) is a molecular chaperone protein that is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell signaling, proliferation, and survival.[1][2] HSP90 inhibitors, such as this compound, typically bind to the ATP-binding site in the N-terminal domain of HSP90.[3] This inhibition disrupts the chaperone's ability to hydrolyze ATP, a process necessary for the proper folding and maturation of its client proteins.[4] Consequently, the client proteins become destabilized, are ubiquitinated, and subsequently targeted for degradation by the proteasome.[3][5] This leads to the simultaneous disruption of multiple oncogenic signaling pathways.[2]
Q2: What is the expected outcome on my target protein after treatment with an HSP90 inhibitor?
A2: The primary expected outcome is a decrease in the cellular levels of HSP90-dependent client proteins.[1] On a Western blot, this will appear as a reduction in band intensity or a complete loss of signal for your protein of interest.[1] It is important to confirm that your protein of interest is a known HSP90 client, as not all proteins are dependent on HSP90 for their stability.[1] In fact, some proteins, like HSP70, may even be upregulated as part of the cellular stress response to HSP90 inhibition.[5][6]
Q3: Why do my results from biochemical assays (e.g., ATPase assay) not always correlate with my cell-based assay results?
A3: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[6] Several factors can contribute to this:
-
Cell Permeability and Efflux: The inhibitor may have poor permeability across the cell membrane or be actively removed from the cell by efflux pumps.[6]
-
Intracellular ATP Concentration: The high concentration of ATP within cells can competitively inhibit the binding of the HSP90 inhibitor to its target.
-
Cellular Environment: The complex intracellular environment can affect the inhibitor's stability and activity.
-
Cellular Compensation Mechanisms: Cells can activate compensatory pathways, such as the heat shock response, which can counteract the effects of the inhibitor.[6]
Q4: I am observing significant toxicity in my experiments, even at low concentrations of the HSP90 inhibitor. What can I do to mitigate this?
A4: While HSP90 inhibitors are designed to be more toxic to cancer cells, off-target effects or high sensitivity in certain cell lines can lead to unexpected toxicity. To address this, consider the following:
-
Dose-Response and Time-Course Studies: Perform detailed dose-response and time-course experiments to identify the optimal concentration and incubation time that induces the desired effect without excessive toxicity.[6]
-
Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to HSP90 within the cells at the concentrations being used.[6]
-
Evaluate Off-Target Effects: If possible, perform kinome scanning or other profiling assays to identify potential off-target interactions that could be contributing to the toxicity.[7]
Troubleshooting Guides
Western Blotting for HSP90 Client Proteins
Western blotting is a key assay to confirm the on-target effect of HSP90 inhibitors by monitoring the degradation of client proteins.[8]
Problem 1: Weak or No Signal for the Target Protein
| Possible Cause | Troubleshooting Step | References |
| Insufficient Protein Loaded | Increase the total amount of protein loaded per well. Consider enriching for the target protein using immunoprecipitation. | [8] |
| Protein Degradation | Work quickly, keep samples on ice, and use fresh lysis buffer containing protease and phosphatase inhibitors. | [8] |
| Inefficient Protein Transfer | Verify transfer efficiency with Ponceau S staining. For larger proteins, consider a wet transfer method with a longer duration. | [8] |
| Suboptimal Antibody Dilution | Perform a titration to determine the optimal primary and secondary antibody dilutions. | [8][9] |
Problem 2: Multiple Non-Specific Bands
| Possible Cause | Troubleshooting Step | References |
| Primary Antibody Cross-Reactivity | Validate antibody specificity using positive and negative controls (e.g., knockout cell lines). Use a monoclonal antibody if available for higher specificity. | [8] |
| High Antibody Concentration | Titrate primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding. | [8][9] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., switching from non-fat dry milk to BSA). | [8][10] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. | [8][10] |
Cell-Based Viability Assays (e.g., MTT, MTS)
These assays are used to determine the cytotoxic effects of HSP90 inhibitors.
Problem: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step | References |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to maintain uniformity. | [11] |
| Edge Effects | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Inconsistent Drug Dilutions | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing of the drug stock and dilutions. | [2] |
| Variable Incubation Times | Standardize the timing of reagent addition and reading of the plate across all experiments. | [7] |
Experimental Protocols
Western Blotting for Client Protein Degradation
This protocol is used to confirm the mechanism of action of an HSP90 inhibitor by assessing the degradation of known HSP90 client proteins.[2]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
HSP90 inhibitor (e.g., this compound)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against the target client protein (e.g., HER2, Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the HSP90 inhibitor or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Wash the cells twice with ice-cold PBS and then lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the cytotoxic effects of an HSP90 inhibitor and to calculate its IC50 value.[2]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
HSP90 inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the HSP90 inhibitor in complete growth medium. A typical starting concentration is 10 µM with 2- or 3-fold dilutions.[2]
-
Include a vehicle control at the same final concentration as the highest drug concentration.[2]
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.[2]
HSP90 ATPase Activity Assay (Malachite Green-based)
This biochemical assay measures the inhibition of HSP90's ATPase activity.
Materials:
-
Purified HSP90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
HSP90 inhibitor
-
Malachite Green reagent
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90, and varying concentrations of the HSP90 inhibitor.[6]
-
Initiate Reaction: Add ATP to each well to start the reaction.[6]
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).[6]
-
Stop Reaction & Color Development: Stop the reaction and detect the released inorganic phosphate (B84403) by adding the Malachite Green reagent.[6]
-
Measure the absorbance at the appropriate wavelength to determine the level of ATP hydrolysis.
Visualizations
Caption: HSP90 inhibition pathway.
Caption: Western blot workflow.
Caption: Troubleshooting weak signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validating Target Engagement of HSP90 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the target engagement of HSP90 inhibitors in a cellular context. Due to the limited public data available for HSP90-IN-22, this document uses well-characterized HSP90 inhibitors—Geldanamycin (B1684428), Luminespib (AUY-922), and Ganetespib (B611964) (STA-9090)—as representative examples to illustrate the experimental approaches and expected outcomes.
Introduction to HSP90 and Target Engagement
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of HSP90's ATPase activity leads to the misfolding and subsequent degradation of these client proteins, making it an attractive target for cancer therapy. Validating that a compound directly interacts with and inhibits HSP90 in a cellular environment—a process known as target engagement—is a critical step in the development of novel HSP90 inhibitors.
Comparative Performance of HSP90 Inhibitors
The following table summarizes the performance of representative HSP90 inhibitors. While specific data for this compound is not available, its performance would be evaluated using similar metrics.
| Inhibitor | Target | IC50 (HSP90α/β) | Effect on Client Proteins (e.g., HER2, Akt) | Reference |
| This compound | HSP90 | Data not available | Data not available | N/A |
| Geldanamycin | HSP90 | Kd: 1.2 µM | Degradation of HER2 and Akt.[1][2][3] | [4][5][6] |
| Luminespib (AUY-922) | HSP90 | 13 nM / 21 nM | Degradation of HER2 and Akt.[7][8][9] | [7][10][11][12][13] |
| Ganetespib (STA-9090) | HSP90 | ~4 nM | Degradation of HER2 and Akt.[14][15][16] | [17][18][19][20][21] |
Visualizing HSP90 Inhibition and Cellular Consequences
The following diagrams illustrate the HSP90 signaling pathway, the experimental workflow for target engagement validation, and the downstream effects of HSP90 inhibition.
HSP90 Signaling and Inhibition
Experimental Workflow
Logical Relationship of Inhibition
Experimental Protocols
Here are detailed protocols for the key experiments used to validate HSP90 target engagement.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the thermal stabilization of a target protein upon ligand binding. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, SK-BR-3) to 70-80% confluency.
-
Treat cells with various concentrations of the HSP90 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS containing the respective inhibitor concentrations.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for HSP90.
-
Quantify the band intensities to determine the amount of soluble HSP90 at each temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to study protein-protein interactions. In the context of HSP90, it can determine if an inhibitor disrupts the interaction between HSP90 and its client proteins or co-chaperones.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the HSP90 inhibitor or vehicle control as described for CETSA.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against HSP90 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against known HSP90 client proteins (e.g., HER2, Akt) or co-chaperones. A decrease in the amount of co-precipitated client protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the interaction.
-
Western Blot for Client Protein Degradation
Principle: A hallmark of HSP90 inhibition is the degradation of its client proteins via the ubiquitin-proteasome pathway. Western blotting can be used to quantify the levels of these client proteins following inhibitor treatment.[22][23][24]
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with a dose-range of the HSP90 inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the client protein band intensities to the loading control. A dose-dependent decrease in the levels of client proteins in the inhibitor-treated samples confirms the on-target effect of the HSP90 inhibitor.[23]
-
References
- 1. Geldanamycin destabilizes HER2 tyrosine kinase and suppresses Wnt/beta-catenin signaling in HER2 overexpressing human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The heat shock protein 90 inhibitor geldanamycin and the ErbB inhibitor ZD1839 promote rapid PP1 phosphatase-dependent inactivation of AKT in ErbB2 overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role of Rab7 in stabilizing EGFR-Her2 and in sustaining Akt survival signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 10. medkoo.com [medkoo.com]
- 11. adooq.com [adooq.com]
- 12. Selleck Chemical LLC Luminespib (NVP-AUY922) 10mM/1mL 747412-49-3 AUY-922, | Fisher Scientific [fishersci.com]
- 13. Selleck Chemical LLC Luminespib (NVP-AUY922) 25mg 747412-49-3 AUY-922, | Fisher Scientific [fishersci.com]
- 14. Ganetespib targets multiple levels of the receptor tyrosine kinase signaling cascade and preferentially inhibits ErbB2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The HSP90 inhibitor ganetespib potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. apexbt.com [apexbt.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Ganetespib (STA-9090) (CAS 888216-25-9) | Abcam [abcam.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to HSP90 Inhibitors: Evaluating Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent Heat Shock Protein 90 (HSP90) inhibitors. Due to a lack of publicly available experimental data for HSP90-IN-22, this guide will focus on a comparative analysis of three well-characterized HSP90 inhibitors: the first-generation ansamycin (B12435341) derivative 17-AAG (Tanespimycin), and the second-generation synthetic inhibitors NVP-AUY922 and Ganetespib (B611964) (STA-9090).
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for tumor growth and survival.[1][2] This makes HSP90 a compelling target for cancer therapy. HSP90 inhibitors disrupt the chaperone's function, leading to the degradation of these client oncoproteins and ultimately, cancer cell death.[2][3] The inhibitors evaluated in this guide all target the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its crucial ATPase activity.[1][4][5]
Performance Comparison of HSP90 Inhibitors
The following tables summarize the quantitative data for 17-AAG, NVP-AUY922, and Ganetespib, highlighting their biochemical potency and cellular activity across various cancer cell lines.
Table 1: Biochemical Potency of HSP90 Inhibitors
| Inhibitor | Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| 17-AAG | HSP90 | 20 - 3,500 | Data Not Available |
| NVP-AUY922 | HSP90α/β | 13 / 21[6] | 5.10 ± 2.10[7] |
| Ganetespib | HSP90 | 2 - 30 | Data Not Available |
Table 2: Cellular Activity of HSP90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 (nM) | Key Client Protein Degradation |
| 17-AAG | LNCaP | Prostate Cancer | Less potent than Ganetespib[8] | Androgen Receptor[9] |
| HCC827 | Non-Small Cell Lung Cancer | 20 - 3,500 | EGFR | |
| NVP-AUY922 | Gastric Cancer Cell Lines | Gastric Cancer | ~2 - 40[6] | Growth Factor Receptors[6] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | < 100[10] | pERK, pAKT[10] | |
| Ganetespib | DU145 | Prostate Cancer | 12[8] | EGFR, STAT3, AKT, SRC, IGF-IR, RAF1[8] |
| LNCaP | Prostate Cancer | 8[8] | Androgen Receptor[8] | |
| NCI-H1975 | Non-Small Cell Lung Cancer | Low nanomolar range | EGFR |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
HSP90 ATPase Inhibition Assay
This assay measures the ability of an inhibitor to block the ATPase activity of HSP90, which is essential for its chaperone function.
-
Reagents: Recombinant human HSP90α, ATP, inhibitor compound, and a phosphate (B84403) detection reagent (e.g., Malachite Green).
-
Procedure:
-
HSP90 is incubated with varying concentrations of the inhibitor compound in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C to allow for ATP hydrolysis.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using a phosphate detection reagent.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces HSP90 ATPase activity by 50%.
-
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)
This assay determines the effect of HSP90 inhibitors on the growth and viability of cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the HSP90 inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
For MTT assays, MTT reagent is added, and after incubation, the formazan (B1609692) crystals are solubilized, and absorbance is measured.
-
For CellTiter-Glo assays, the reagent is added to measure ATP levels as an indicator of cell viability.
-
The GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%, is determined.
-
Western Blotting for Client Protein Degradation
This technique is used to assess the levels of HSP90 client proteins and the induction of the heat shock response marker, HSP70, following inhibitor treatment.
-
Procedure:
-
Cancer cells are treated with the HSP90 inhibitor at various concentrations and for different durations.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against specific HSP90 client proteins (e.g., HER2, AKT, c-RAF), HSP70, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme for detection by chemiluminescence.
-
The intensity of the protein bands is quantified to determine the relative changes in protein levels.[4][11]
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with an HSP90 inhibitor.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.[7]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of HSP90 inhibitors.
Caption: The HSP90 chaperone cycle involves multiple co-chaperones and ATP hydrolysis.
Caption: N-terminal HSP90 inhibitors competitively block ATP binding, leading to client protein degradation.
Caption: A typical workflow for assessing HSP90 client protein degradation via Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 8. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSP90 Inhibitors in Breast Cancer: Focus on AUY922 (Luminespib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Heat Shock Protein 90 (HSP90) inhibitor AUY922 (luminespib) with the broader class of HSP90 inhibitors for the treatment of breast cancer. Due to the limited public information on a specific compound designated "HSP90-IN-22," this guide will focus on the well-characterized AUY922 and draw comparisons with other notable HSP90 inhibitors where data is available. The information is supported by experimental data from preclinical and clinical studies.
Introduction to HSP90 Inhibition in Breast Cancer
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1] In breast cancer, HSP90 client proteins include key drivers of oncogenesis such as HER2, estrogen receptor (ER), and signaling kinases like AKT and ERK.[2][3] By inhibiting HSP90, these client proteins are targeted for degradation, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[1] This makes HSP90 an attractive therapeutic target, particularly in breast cancers that are resistant to other therapies.
AUY922 (luminespib) is a potent, second-generation, non-geldanamycin HSP90 inhibitor that has been evaluated in clinical trials for various cancers, including breast cancer.[4][5] It competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, leading to the degradation of client proteins.[4]
Mechanism of Action and Signaling Pathways
HSP90 inhibitors, including AUY922, exert their anti-cancer effects by disrupting the HSP90 chaperone cycle. This leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins.[1] The depletion of these oncoproteins inhibits downstream signaling pathways critical for breast cancer cell survival and proliferation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2-positive breast cancer patients who have progressed on trastuzumab-based regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminespib - Wikipedia [en.wikipedia.org]
Navigating the Nuances of HSP90 Inhibition: A Comparative Guide to Isoform Selectivity
For researchers, scientists, and drug development professionals, understanding the isoform-specific activity of HSP90 inhibitors is paramount for developing targeted and effective therapeutics. This guide provides a comparative analysis of HSP90 inhibitor isoform selectivity, supported by experimental data and detailed protocols.
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are implicated in cancer and other diseases. In human cells, there are two major cytosolic isoforms: the inducible HSP90α and the constitutively expressed HSP90β.[1][2][3] While these isoforms share a high degree of sequence homology, they exhibit distinct roles in cellular processes and have different client protein specificities.[4][5] This has led to the pursuit of isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target effects associated with pan-HSP90 inhibition.
Quantitative Analysis of Isoform Selectivity
The primary measure of an inhibitor's isoform selectivity is the ratio of its binding affinity (Kd) or inhibitory concentration (IC50) for HSP90α versus HSP90β. A higher ratio indicates greater selectivity for one isoform over the other. The following table summarizes representative data for a hypothetical isoform-selective inhibitor, "Inhibitor-X," and a known pan-inhibitor for comparison.
| Inhibitor | Target Isoform | Binding Affinity (Kd) [nM] | IC50 [nM] | Selectivity (β/α) |
| Inhibitor-X (Hypothetical) | HSP90α | 50 | 100 | 5 |
| HSP90β | 250 | 500 | ||
| Pan-Inhibitor Y | HSP90α | 20 | 45 | 1.2 |
| HSP90β | 24 | 55 |
Experimental Protocols
Accurate determination of isoform selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of HSP90 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of an inhibitor to HSP90 by monitoring changes in the polarization of fluorescently labeled ligand.
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule like HSP90, its tumbling is restricted, leading to an increase in polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant human HSP90α and HSP90β proteins
-
Fluorescently labeled probe (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 0.1 mg/mL bovine gamma globulin)
-
Test inhibitor (serially diluted)
-
-
Procedure:
-
Add HSP90α or HSP90β to the wells of a black, low-volume 384-well plate.
-
Add the serially diluted test inhibitor.
-
Add the fluorescently labeled probe.
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).
Principle: A solution of the inhibitor is titrated into a solution containing the HSP90 isoform. The heat change upon each injection is measured. The resulting data is used to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Reagents:
-
Recombinant human HSP90α and HSP90β proteins (highly purified and concentrated)
-
Test inhibitor (accurately concentrated)
-
ITC buffer (e.g., PBS or HEPES, degassed)
-
-
Procedure:
-
Load the HSP90 isoform solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat changes.
-
Control experiments (e.g., injecting inhibitor into buffer) should be performed to account for heats of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released/absorbed per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, ΔH, and stoichiometry).
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context of HSP90 inhibition is crucial. The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing isoform selectivity and a simplified HSP90 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition [dspace.mit.edu]
- 4. The Distinct Assignments for Hsp90α and Hsp90β: More Than Skin Deep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition | Semantic Scholar [semanticscholar.org]
A Comparative Guide to TRAP1 Selective Inhibition by HSP90 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TRAP1 selective inhibitors against other HSP90 family members. Due to the limited public availability of data for a compound specifically designated as "HSP90-IN-22," this document focuses on a comparative analysis of well-characterized, published TRAP1-selective inhibitors, offering insights into their selectivity profiles and the methodologies used for their evaluation.
Executive Summary
The mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), a member of the Heat Shock Protein 90 (HSP90) family, has emerged as a compelling target in oncology. Unlike its cytosolic counterparts—Hsp90α and Hsp90β—and the endoplasmic reticulum-resident Grp94, TRAP1 plays a crucial role in regulating mitochondrial bioenergetics and protecting cancer cells from metabolic stress and apoptosis. The development of TRAP1-selective inhibitors is a promising therapeutic strategy to specifically target cancer cell metabolism without the broader toxicities associated with pan-HSP90 inhibition. This guide presents a comparative analysis of the selectivity of known TRAP1 inhibitors, detailed experimental protocols for assessing inhibitor binding, and a visualization of the relevant signaling pathways.
Data Presentation: Comparative Selectivity of TRAP1 Inhibitors
Achieving selectivity for TRAP1 over other HSP90 isoforms is challenging due to the high degree of homology in their ATP-binding pockets.[1] However, several compounds have been developed that exhibit preferential inhibition of TRAP1. The table below summarizes the inhibitory activity (IC50 values) of representative TRAP1-selective inhibitors against the four human HSP90 isoforms.
| Inhibitor | TRAP1 IC50 (nM) | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Grp94 IC50 (nM) | Selectivity for TRAP1 over Hsp90α | Selectivity for TRAP1 over Grp94 | Reference |
| Compound 6f | 63.5 | 4950 | Not Reported | 1900 | ~78-fold | ~30-fold | [2] |
| Compound 5f | Not Reported | Not Reported | Not Reported | Not Reported | >65-fold | >13-fold | [2] |
| HDCA (Allosteric) | - | No Inhibition | No Inhibition | No Inhibition | Highly Selective | Highly Selective | [3] |
| Gamitrinib-TPP | Not Reported | Not Reported | Not Reported | Not Reported | Mitochondrial Targeting | Mitochondrial Targeting | [4] |
| SMTIN-P01 | Not Reported | Not Reported | Not Reported | Not Reported | Mitochondrial Targeting | Mitochondrial Targeting | [4] |
Note: Data for Hsp90β is often not reported separately from Hsp90α due to their very high sequence identity.
Experimental Protocols
The determination of inhibitor selectivity is paramount in the development of targeted therapies. A widely used method for quantifying the binding affinity of inhibitors to HSP90 isoforms is the Fluorescence Polarization (FP) Competition Assay .
Fluorescence Polarization (FP) Competition Assay Protocol
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding pocket of an HSP90 isoform.
Materials:
-
HSP90 Isoform Proteins: Purified recombinant human TRAP1, Hsp90α, Hsp90β, and Grp94.
-
Fluorescent Probe: A fluorescently labeled small molecule that binds to the HSP90 ATP-binding site (e.g., a Bodipy-labeled Geldanamycin analog).
-
Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% (v/v) NP-40, and 2 mM DTT.
-
Test Compound: The inhibitor to be tested (e.g., this compound), serially diluted in DMSO.
-
384-well, black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the fluorescent probe in Assay Buffer at a concentration of 2x the final desired concentration.
-
Prepare a working solution of the HSP90 isoform protein in Assay Buffer at a concentration of 2x the final desired concentration.
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these in Assay Buffer to achieve a 10x final concentration.
-
-
Assay Setup:
-
Add 2 µL of the 10x test compound dilution to the wells of the 384-well plate. For control wells (0% and 100% inhibition), add 2 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 8 µL of the 2x HSP90 protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2x fluorescent probe solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 3-5 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The selectivity is determined by comparing the IC50 values of the inhibitor for TRAP1 versus the other HSP90 isoforms.
-
Mandatory Visualization
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Workflow for determining HSP90 inhibitor selectivity using a fluorescence polarization competition assay.
TRAP1 Signaling in Cancer Metabolism
Caption: TRAP1's role in cancer metabolism and the effect of selective inhibition.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
Comparative Analysis of HSP90-IN-22 Cross-Reactivity with Other Chaperones
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific experimental data on the cross-reactivity of HSP90-IN-22 with other chaperone proteins is not publicly available. This guide provides a framework for evaluating the selectivity of HSP90 inhibitors, using data from other well-characterized compounds as illustrative examples. The experimental protocols and workflows described herein are standard methodologies that can be applied to assess the cross-reactivity profile of this compound or any other HSP90 inhibitor.
Introduction to HSP90 and the Importance of Selectivity
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by assisting in the folding, stabilization, and activation of a wide array of client proteins.[1] Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, making HSP90 an attractive target for cancer therapy. The HSP90 family in mammals comprises four main isoforms: the cytosolic HSP90α (inducible) and HSP90β (constitutive), the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1.[1][2]
While targeting HSP90 has shown therapeutic promise, the development of HSP90 inhibitors has been challenging due to on-target toxicities and a lack of robust clinical efficacy.[3] One significant factor contributing to these challenges is the cross-reactivity of inhibitors with different HSP90 isoforms and other chaperone proteins, such as the HSP70 and HSP60 families. Pan-inhibition of all HSP90 isoforms can lead to undesirable side effects.[3] Therefore, assessing the selectivity profile of an HSP90 inhibitor like this compound is a critical step in its preclinical development.
Quantitative Analysis of HSP90 Inhibitor Selectivity
To illustrate how the cross-reactivity of an HSP90 inhibitor is evaluated, the following table presents selectivity data for other known HSP90 inhibitors. This data is typically generated from biochemical assays that measure the concentration of the inhibitor required to inhibit the activity of the chaperone by 50% (IC50) or its binding affinity (Ki or Kd).
Table 1: Illustrative Selectivity Profiles of Various HSP90 Inhibitors
| Inhibitor | Target Chaperone | IC50 / Ki (nM) | Fold Selectivity | Reference |
| Compound X | HSP90α | 20 | - | Fictional Data |
| HSP90β | 30 | 1.5x vs HSP90α | Fictional Data | |
| GRP94 | >10,000 | >500x vs HSP90α | Fictional Data | |
| TRAP1 | 500 | 25x vs HSP90α | Fictional Data | |
| HSP70 | >20,000 | >1000x vs HSP90α | Fictional Data | |
| Compound Y | HSP90α | 15 | - | Fictional Data |
| HSP90β | 10 | 0.67x vs HSP90α | Fictional Data | |
| GRP94 | 2,000 | 133x vs HSP90α | Fictional Data | |
| TRAP1 | >10,000 | >667x vs HSP90α | Fictional Data | |
| HSP70 | >20,000 | >1333x vs HSP90α | Fictional Data |
Note: The data in this table is for illustrative purposes only and does not represent experimental results for this compound.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of an inhibitor's selectivity involves a panel of biochemical and biophysical assays.
Competitive Binding Assay using Fluorescence Polarization (FP)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding pocket of a chaperone.
-
Principle: A small fluorescent probe bound to a large protein like HSP90 tumbles slowly in solution, emitting highly polarized light. When the probe is displaced by a competitive inhibitor, it tumbles more rapidly, resulting in a decrease in fluorescence polarization.
-
Protocol:
-
Recombinant human chaperone proteins (HSP90α, HSP90β, GRP94, TRAP1, HSP70, etc.) are purified.
-
A fluorescently labeled ATP-competitive probe (e.g., a Bodipy-labeled geldanamycin (B1684428) derivative) is incubated with each chaperone to establish a baseline high polarization signal.
-
Serial dilutions of the test inhibitor (e.g., this compound) are added to the chaperone-probe complex.
-
The reaction is incubated to equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by plotting the change in polarization against the inhibitor concentration.
-
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90, which is essential for its chaperone function.
-
Principle: The ATPase activity of HSP90 is coupled to an enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) that results in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Protocol:
-
The assay is performed in a buffer containing purified HSP90 isoform and the necessary components for the coupled enzyme system.
-
The reaction is initiated by the addition of ATP.
-
The rate of NADH oxidation is monitored spectrophotometrically at 340 nm in the presence of varying concentrations of the inhibitor.
-
The IC50 value is calculated from the dose-response curve of ATPase inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement and selectivity in a cellular context.
-
Principle: The binding of a ligand to a protein typically increases its thermal stability.
-
Protocol:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The remaining soluble proteins at each temperature are isolated and analyzed by Western blotting or mass spectrometry for the chaperones of interest.
-
A shift in the melting temperature of a specific chaperone in the presence of the inhibitor indicates direct binding.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for Assessing Inhibitor Cross-Reactivity.
Caption: HSP90 Chaperone Cycle and Potential Cross-Reactivity.
Conclusion
The determination of the cross-reactivity profile of a novel HSP90 inhibitor is paramount for its successful development as a therapeutic agent. While specific data for this compound is not yet in the public domain, the methodologies and frameworks presented in this guide offer a comprehensive approach to evaluating its selectivity. By employing a combination of biochemical, biophysical, and cellular assays, researchers can build a detailed picture of an inhibitor's interaction with various chaperone proteins. This knowledge is essential for interpreting cellular and in vivo activity, predicting potential off-target effects, and ultimately guiding the design of more effective and safer HSP90-targeted therapies.
References
Validating HSP90-IN-22 On-Target Effects: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of the novel HSP90 inhibitor, HSP90-IN-22. We compare its pharmacological inhibition with the genetic approach of small interfering RNA (siRNA) knockdown, offering a framework for robust experimental design and data interpretation.
Introduction to HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1][2][3] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[1][4][5] this compound is a novel small molecule inhibitor designed to target the ATP-binding pocket of HSP90. Validating that the cellular effects of this compound are due to its intended mechanism of action is crucial. The gold-standard for on-target validation is to compare the pharmacological effects of the inhibitor with the phenotypic and molecular changes induced by siRNA-mediated knockdown of the target protein.
Comparison of HSP90 Inhibition Methods: this compound vs. siRNA
| Feature | This compound (Pharmacological Inhibition) | HSP90 siRNA (Genetic Knockdown) |
| Mechanism | Competitively binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function.[6][7] | Post-transcriptionally silences the HSP90 gene, leading to reduced HSP90 protein expression. |
| Onset of Action | Rapid, dependent on cellular uptake and binding kinetics. | Slower, requires transfection and subsequent protein turnover (typically 48-72 hours).[8] |
| Specificity | Potential for off-target effects, although designed for high specificity. | Highly specific to the HSP90 mRNA sequence, minimizing off-target effects. |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, until the siRNA is diluted out through cell division or degraded. |
| Application | In vitro and in vivo studies. | Primarily in vitro, with challenges for in vivo delivery. |
| Validation | Requires confirmation that observed effects are due to HSP90 inhibition and not off-target activities. | Serves as a benchmark for validating the on-target effects of pharmacological inhibitors. |
Experimental Validation of On-Target Effects
The primary method to validate the on-target effects of this compound is to demonstrate a concordant decrease in HSP90 client proteins following treatment with either the inhibitor or HSP90 siRNA. Western blotting is the standard technique for this analysis.[1][9]
Key HSP90 Client Proteins for Validation
A panel of well-characterized HSP90 client proteins should be assessed to confirm on-target activity.
| Client Protein | Pathway | Expected Effect of HSP90 Inhibition |
| HER2/ErbB2 | Receptor Tyrosine Kinase Signaling | Downregulation[1] |
| Akt | PI3K/Akt Signaling | Degradation[1][4] |
| c-Raf | MAPK/ERK Signaling | Downregulation[1] |
| CDK4 | Cell Cycle Regulation | Downregulation[1] |
| EGFR | Receptor Tyrosine Kinase Signaling | Reduced Expression[10] |
Experimental Workflow
The following diagram illustrates the workflow for comparing the effects of this compound and HSP90 siRNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
HSP90-IN-22 as a Chemical Probe for TRAP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HSP90-IN-22 as a chemical probe for Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial heat shock protein 90 (HSP90) paralog. TRAP1 has emerged as a significant target in cancer therapy due to its roles in metabolic reprogramming, apoptosis resistance, and maintaining mitochondrial integrity.[1][2][3] The development of selective TRAP1 inhibitors is crucial for elucidating its specific functions and for therapeutic applications, yet achieving selectivity over other highly homologous HSP90 isoforms remains a challenge.[4]
Executive Summary
This compound is a tool compound for investigating the roles of HSP90 family members. However, for its specific use as a chemical probe for TRAP1, a thorough evaluation against other available probes is necessary. This guide compares this compound with other reported TRAP1 inhibitors, focusing on their biochemical potency, isoform selectivity, and cellular activity. Due to the limited publicly available quantitative data for this compound's specific activity against TRAP1, this comparison relies on data for well-characterized alternative probes to establish a framework for evaluation.
Comparison of TRAP1 Chemical Probes
The efficacy of a chemical probe is determined by its potency, selectivity, and ability to engage its target in a cellular context. The following table summarizes the available quantitative data for selected TRAP1 inhibitors.
| Compound Name | TRAP1 IC50 (nM) | Selectivity vs. Grp94 | Selectivity vs. Hsp90α | Selectivity vs. Hsp90β | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Compound 36 (TRAP1-IN-1) | 40 | >250-fold | Data not publicly available | Data not publicly available | [4][5][6] |
| Compound 6f | 63.5 | 30-fold | 78-fold | Data not publicly available | [7][8] |
| Radicicol Derivative (Compound 35) | Data not publicly available | >250-fold | Data not publicly available | Data not publicly available | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of chemical probes. Below are protocols for key experiments used to characterize TRAP1 inhibitors.
TRAP1 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of TRAP1, which is essential for its chaperone function.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay.
Protocol:
-
Reagents: Recombinant human TRAP1 protein, ATP, assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM KCl, 5 mM MgCl2), malachite green reagent.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and TRAP1 protein.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the liberated phosphate by adding the malachite green reagent.
-
Read the absorbance at 620 nm.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cancer cell line with high TRAP1 expression) to 80-90% confluency.
-
Treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble TRAP1 in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble TRAP1 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
TRAP1 Client Protein Degradation Assay (Western Blot)
Inhibition of TRAP1's chaperone activity leads to the degradation of its client proteins. This assay assesses the downstream cellular effects of TRAP1 inhibition.
Protocol:
-
Cell Treatment: Treat cells with a dose range of the inhibitor for various time points (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against known TRAP1 client proteins (e.g., Cyclophilin D, Sorcin) and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: A decrease in the levels of client proteins upon inhibitor treatment indicates effective TRAP1 inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving TRAP1 can aid in understanding the mechanism of action of its inhibitors.
Caption: TRAP1 signaling pathways in cancer.
The diagram above illustrates the central role of TRAP1 in mitochondrial function and cell survival pathways. TRAP1 activity is modulated by upstream signaling kinases like AKT and ERK.[2] Within the mitochondria, TRAP1 inhibits the mitochondrial permeability transition pore (mPTP) by interacting with Cyclophilin D, thereby preventing the release of cytochrome c and subsequent apoptosis.[10] Furthermore, TRAP1 plays a crucial role in cellular metabolism by inhibiting oxidative phosphorylation (OXPHOS) and promoting the Warburg effect, a metabolic shift towards glycolysis that is characteristic of many cancer cells.[10] this compound is hypothesized to inhibit TRAP1, thereby disrupting these pro-survival and metabolic adaptation mechanisms in cancer cells.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
This workflow outlines the key steps in performing a Cellular Thermal Shift Assay to confirm the engagement of a chemical probe with its target protein within a cellular context.
Conclusion
This compound represents a potential tool for the study of TRAP1. However, a comprehensive understanding of its utility as a specific chemical probe requires the generation and public dissemination of quantitative data regarding its potency and selectivity for TRAP1 in comparison to other HSP90 isoforms. The experimental protocols and comparative data for alternative probes provided in this guide offer a framework for researchers to rigorously evaluate this compound and other novel TRAP1 inhibitors. The development of highly selective TRAP1 probes will be instrumental in advancing our understanding of mitochondrial biology and in the development of novel cancer therapeutics.
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 3. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
A Comparative Guide to HSP90-IN-22 and Pan-HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel HSP90 inhibitor, HSP90-IN-22, against established pan-HSP90 inhibitors. Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell survival and proliferation. Consequently, HSP90 has emerged as a key target in oncology drug development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathway affected by HSP90 inhibition to aid in research and development decisions.
Mechanism of Action: A Shared Target
Both this compound and pan-HSP90 inhibitors function by targeting the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the chaperone's conformational cycle, which is crucial for the proper folding and maturation of its client proteins. Without the support of HSP90, these client proteins become destabilized and are subsequently targeted for degradation through the ubiquitin-proteasome pathway. This leads to the simultaneous disruption of multiple oncogenic signaling pathways, offering a multi-pronged attack on cancer cells.
However, the clinical development of many pan-HSP90 inhibitors has been challenging due to dose-limiting toxicities and the induction of a pro-survival heat shock response. The development of novel inhibitors like this compound aims to address these limitations, potentially offering a better therapeutic window.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and a selection of well-characterized pan-HSP90 inhibitors. IC50 values represent the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell proliferation) by 50%, while Ki values indicate the binding affinity of the inhibitor to its target. Lower values for both metrics indicate higher potency.
Table 1: this compound - In Vitro Potency
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Compound 35) | MCF7 | Breast Cancer | 3.65 |
| This compound (Compound 35) | SKBr3 | Breast Cancer | 2.71 |
Table 2: Pan-HSP90 Inhibitors - In Vitro Potency and Binding Affinity
| Inhibitor | Target/Cell Line | Cancer Type | IC50 (nM) | Ki (nM) |
| 17-AAG (Tanespimycin) | BT474 | Breast Cancer | 5-6 | - |
| LNCaP, DU-145, PC-3 | Prostate Cancer | 25-45 | - | |
| Various Glioma Cell Lines | Brain Cancer | 50-500 | - | |
| JIMT-1 | Breast Cancer | 10 | - | |
| SKBR-3 | Breast Cancer | 70 | - | |
| BIIB021 | H1650, H1299, H69, H82 | Lung Cancer | 60-310 | - |
| Molt-4 | T-cell ALL | 384.6 (48h) | 1.7 | |
| T24 | Bladder Cancer | 21.25 (24h) | - | |
| Luminespib (NVP-AUY922) | HSP90α (cell-free) | - | 13 | - |
| HSP90β (cell-free) | - | 21 | - | |
| Various Cancer Cell Lines | Various | Avg. 9 | - | |
| BEAS-2B | Normal Lung | 28.49 | - | |
| Ganetespib (STA-9090) | OSA 8 | Osteosarcoma | 4 | - |
| NSCLC Cell Lines | Lung Cancer | 2-30 | - | |
| KYSE-150 | Esophageal Cancer | 29.32 | - | |
| Eca-109 | Esophageal Cancer | 69.44 | - |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the assay format and cell line used.
Key Experimental Protocols
The evaluation of HSP90 inhibitors typically involves a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
HSP90 ATPase Activity Assay
This assay directly measures the enzymatic activity of HSP90 and its inhibition by test compounds.
-
Reagents : Recombinant human HSP90 protein, ATP, assay buffer (e.g., HEPES, KCl, MgCl2), and a detection reagent (e.g., Malachite Green for colorimetric detection of inorganic phosphate (B84403), or a fluorescent ADP sensor).
-
Procedure :
-
HSP90 protein is incubated with the test inhibitor at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of a known concentration of ATP.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of ADP or inorganic phosphate produced is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis : The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
Workflow for determining inhibitor potency in an HSP90 ATPase assay.
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known, often fluorescently labeled, HSP90 ligand.
-
Reagents : Recombinant HSP90 protein, a fluorescently labeled HSP90 probe (e.g., fluorescently tagged geldanamycin), assay buffer, and the test inhibitor.
-
Procedure :
-
HSP90 is pre-incubated with various concentrations of the test inhibitor.
-
The fluorescent probe is then added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The binding of the fluorescent probe to HSP90 is measured using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
-
-
Data Analysis : A decrease in the fluorescent signal (e.g., FP) indicates displacement of the probe by the test inhibitor. The IC50 or Ki value is calculated from the dose-response curve.
Western Blot Analysis of Client Protein Degradation
This technique is used to assess the downstream effects of HSP90 inhibition on the stability of its client proteins in cultured cells.
-
Cell Culture and Treatment : Cancer cell lines are cultured and treated with varying concentrations of the HSP90 inhibitor for a specified duration (e.g., 24-48 hours).
-
Protein Extraction : Cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting :
-
Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for HSP90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of client proteins.
Steps for analyzing HSP90 client protein degradation via Western blot.
Impact on Oncogenic Signaling Pathways
HSP90 inhibitors exert their anti-cancer effects by destabilizing a wide array of oncoproteins that are crucial for tumor growth and survival. Key signaling pathways affected include:
-
Growth Factor Receptor Signaling : Inhibition of HSP90 leads to the degradation of receptor tyrosine kinases such as HER2 (ErbB2), EGFR, and MET, thereby blocking downstream pro-survival and proliferative signals.
-
PI3K/Akt/mTOR Pathway : Akt, a central node in this critical survival pathway, is a well-established HSP90 client protein. Its degradation upon HSP90 inhibition leads to decreased cell survival and can induce apoptosis.
-
RAS/RAF/MEK/ERK Pathway : Key components of this mitogenic signaling cascade, including c-Raf and B-Raf, are dependent on HSP90 for their stability and function.
-
Cell Cycle Regulation : HSP90 inhibition can lead to the degradation of cell cycle regulators like CDK4 and CDK6, resulting in cell cycle arrest.
-
Apoptosis Regulation : By promoting the degradation of anti-apoptotic proteins and stabilizing some pro-apoptotic factors, HSP90 inhibitors can shift the cellular balance towards programmed cell death.
Mechanism of action of HSP90 inhibitors on oncogenic pathways.
Conclusion
This compound presents as a novel inhibitor with anti-proliferative activity in breast cancer cell lines. While the currently available data is limited, its micromolar IC50 values suggest a potential for further development. In comparison, established pan-HSP90 inhibitors such as 17-AAG, BIIB021, Luminespib, and Ganetespib have demonstrated nanomolar potency across a broader range of cancer cell lines and have undergone more extensive preclinical and clinical evaluation.
Future research on this compound should focus on determining its binding affinity, isoform selectivity, and its effects on a wider panel of cancer cell lines and client proteins. A comprehensive understanding of its pharmacological profile will be crucial in assessing its potential advantages over existing pan-HSP90 inhibitors, particularly concerning the circumvention of toxicities and the heat shock response that have challenged the clinical progression of this class of anti-cancer agents. This guide serves as a foundational resource for researchers to position this compound within the broader landscape of HSP90-targeted therapies.
Specificity of Quinoline-Based HSP90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Quinoline-Based HSP90 Inhibitors
The following tables summarize the inhibitory activity and isoform selectivity of prominent quinoline-containing HSP90 inhibitors. This data is essential for understanding their therapeutic potential and potential for off-target effects.
Table 1: HSP90 Isoform and Client Protein Degradation IC50 Values
| Inhibitor | HSP90α (nM) | HSP90β (nM) | GRP94 (µM) | TRAP-1 (µM) | Her2 Degradation (nM) | Cancer Cell Line Proliferation (nM) |
| SNX-2112 | 30 | 30 | 4.275 | 0.862 | 10 | 3 - 53 (various cell lines)[1] |
| Ganetespib (STA-9090) | - | - | - | - | - | 4.1 - 18.4 (NSCLC cell lines)[2] |
| Luminespib (B612032) (AUY-922) | - | - | - | - | - | 1.5 - 1740 (NSCLC cell lines)[2] |
Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.
Table 2: Antiproliferative Activity (IC50) in Various Cancer Cell Lines
| Inhibitor | K562 (Chronic Myeloid Leukemia) | BT-474 (Breast Cancer) | NCI-H2228 (NSCLC) | NCI-H1975 (NSCLC) | A549 (NSCLC) |
| SNX-2112 | 920 nM[3] | 10 - 50 nM[4] | - | - | - |
| Ganetespib (STA-9090) | - | - | 4.131 nM[2] | 4.739 nM[2] | - |
| Luminespib (AUY-922) | - | - | - | 2.595 nM[2] | 23.787 nM[2] |
Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these inhibitors is crucial for interpreting the data.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a test compound to HSP90 by measuring the displacement of a fluorescently labeled HSP90 inhibitor.
-
Materials:
-
Purified recombinant human HSP90α protein
-
Fluorescently labeled HSP90 probe (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)
-
Test quinoline inhibitor (serially diluted)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of HSP90α and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and high polarization signal.
-
Add the HSP90α/probe mixture to the wells of the microplate.
-
Add serial dilutions of the quinoline inhibitor or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of HSP90 Client Protein Degradation
This cellular assay assesses the functional consequence of HSP90 inhibition by measuring the degradation of its client proteins.
-
Materials:
-
Cancer cell line of interest (e.g., BT-474, NCI-H1975)
-
Cell culture medium and supplements
-
Test quinoline inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Her2, Akt, Cdk4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of the quinoline inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment.
-
Materials:
-
Intact cells (cell line of interest)
-
Test quinoline inhibitor
-
PBS and lysis buffer with inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Apparatus for protein quantification (as in Western Blot)
-
-
Procedure:
-
Treat cells with the quinoline inhibitor or vehicle control.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (HSP90) in the supernatant for each temperature point using Western Blot or other protein quantification methods.
-
Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates stabilization of the protein upon ligand binding, confirming target engagement.
-
Conclusion
The quinoline scaffold serves as a valuable framework for the design of potent and specific HSP90 inhibitors. The comparative data for compounds like SNX-2112, ganetespib, and luminespib highlight their nanomolar efficacy in inhibiting HSP90 and its downstream effects on client protein stability and cancer cell proliferation. The provided experimental protocols offer a robust framework for the evaluation of novel quinoline-based HSP90 inhibitors. While direct comparative data for HSP90-IN-22 remains elusive in the public scientific literature, the methodologies and comparative data presented here provide a strong foundation for researchers in the field to assess the specificity and potential of new chemical entities targeting HSP90. Future studies disclosing the biological profile of this compound will be crucial for a direct comparison and a more complete understanding of its place within this important class of anticancer agents.
References
- 1. Synthesis and Biological Evaluation of Novobiocin Core Analogues as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure--activity relationships for chimeric inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of HSP90 Inhibitors: A Comparative Guide
A Note on HSP90-IN-22: Extensive searches for a specific Heat Shock Protein 90 (HSP90) inhibitor designated "this compound" did not yield specific experimental data. The name may be a misnomer or refer to a compound not widely documented in publicly available literature. Therefore, this guide provides a comparative analysis of three well-characterized HSP90 inhibitors: the first-generation ansamycin (B12435341) antibiotic derivative 17-AAG (Tanespimycin) , and two next-generation synthetic inhibitors, TAS-116 (Pimitespib) and SNX-5422 . This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals in assessing the therapeutic potential of HSP90 inhibition.
Introduction to HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical drivers of cancer cell proliferation, survival, and metastasis. By inhibiting HSP90, these oncogenic client proteins are destabilized and targeted for proteasomal degradation, leading to a multi-pronged attack on cancer signaling pathways. However, the development of HSP90 inhibitors has been challenging due to dose-limiting toxicities and the induction of a heat shock response, which can confer resistance. This guide assesses the therapeutic window of selected HSP90 inhibitors by comparing their efficacy and toxicity profiles.
Comparative Efficacy of HSP90 Inhibitors
The in vitro efficacy of HSP90 inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG | BT474 | Breast Carcinoma | 5-6 | [1] |
| LNCaP | Prostate Cancer | 25-45 | [1] | |
| PC-3 | Prostate Cancer | 25-45 | [1] | |
| DU-145 | Prostate Cancer | 25-45 | [1] | |
| Glioma Cell Lines | Glioblastoma | 50-500 | [2] | |
| JIMT-1 | Breast Cancer | 10 | [3] | |
| SKBR-3 | Breast Cancer | 70 | [3] | |
| TAS-116 | ATL-related cell lines | Adult T-cell Leukemia | <500 | [4] |
| Primary ATL cells | Adult T-cell Leukemia | 200-500 | [4] | |
| HCT116 | Colon Cancer | ~300 (for client protein degradation) | [5] | |
| ARPE-19 | Retinal Pigment Epithelial | 444 | [6] | |
| SNX-5422 | AU565 | Breast Cancer | 5 (for Her2 degradation) | [7] |
| A375 | Melanoma | 61 (for p-S6 degradation) | [7] | |
| MCF-7 | Breast Cancer | 16 | [8] | |
| SW620 | Colon Cancer | 19 | [8] | |
| K562 | Chronic Myeloid Leukemia | 23 | [8] | |
| SK-MEL-5 | Melanoma | 25 | [8] | |
| Vero E6 | N/A (used for viral assays) | 2300 (for intracellular viral protein reduction) | [9] |
Comparative Toxicity of HSP90 Inhibitors
The therapeutic window of an HSP90 inhibitor is determined by the balance between its anti-tumor efficacy and its toxicity to normal tissues. Preclinical in vivo studies provide crucial insights into the potential dose-limiting toxicities.
| Inhibitor | Animal Model | Key Toxicity Findings | Reference |
| 17-AAG | Rats and Dogs | Dose-limiting hepatotoxicity, renal failure, and gastrointestinal toxicities (emesis and diarrhea) were observed. The maximum tolerated dose (MTD) varied with the formulation and dosing schedule. | [10][11] |
| TAS-116 | Mice and Rats | Showed minimal ocular toxicity in preclinical models. It was generally well-tolerated with a favorable pharmacokinetic profile. | [12][13][14] |
| SNX-5422 | Mice | Marked ulceration of the non-glandular stomach was observed. This was considered a species-specific toxicity unlikely to occur in humans. Phase I trials in humans identified diarrhea and ocular toxicity as dose-limiting. | [15][16][17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to comparing HSP90 inhibitors, the following diagrams are provided.
Caption: HSP90 signaling pathway and the mechanism of its inhibition.
Caption: A generalized workflow for comparing HSP90 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effect of HSP90 inhibitors on cancer cell lines and calculate the IC50 values.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
HSP90 inhibitors (17-AAG, TAS-116, SNX-5422) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the HSP90 inhibitors in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of HSP90 inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.[18]
Western Blot Analysis for HSP90 Client Proteins
Objective: To assess the effect of HSP90 inhibitors on the expression levels of client proteins (e.g., HER2, Akt, c-Raf) and the induction of Hsp70.
Materials:
-
Cancer cell lines
-
HSP90 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., anti-HER2, anti-Akt) and Hsp70, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with HSP90 inhibitors at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[19][20]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of HSP90 inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
HSP90 inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the HSP90 inhibitors and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).
-
Plot tumor growth curves to compare the efficacy of the different inhibitors.[5][21]
References
- 1. selleckchem.com [selleckchem.com]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAS‐116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Oral Hsp90 inhibitor SNX-5422 attenuates SARS-CoV-2 replication and dampens inflammation in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Preclinical evaluation of the Hsp90 inhibitor SNX-5422 in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for HSP90-IN-22
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like HSP90-IN-22 are paramount for ensuring laboratory safety and environmental compliance. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this compound as a potentially hazardous substance of unknown toxicity. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1]
This guide provides a procedural framework for the safe operational use and disposal of this compound, based on established best practices for novel or uncharacterized small molecule inhibitors.
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly stated otherwise by the manufacturer, all forms of this compound waste—including the pure compound, solutions, and any contaminated materials—must be managed as hazardous chemical waste. This precautionary measure is vital due to the biologically active nature of such molecules and their potential, yet uncharacterized, health and environmental impacts.
Step-by-Step Disposal Protocol
This protocol outlines a systematic process for the safe disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous: All waste generated from the use of this compound must be classified as hazardous chemical waste.[2]
-
Segregate at the Source: It is critical to collect this compound waste separately from non-hazardous materials and other chemical waste streams to prevent unintended chemical reactions.[2][3]
Step 2: Use of Personal Protective Equipment (PPE)
Before handling any chemical waste, it is imperative to wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile gloves are a common choice)[4]
-
Safety goggles or a face shield[5]
-
A laboratory coat[4]
Step 3: Waste Collection
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, working solutions, and the initial rinsate from cleaning glassware, should be collected in a designated, leak-proof hazardous waste container.[1][4] The container must be compatible with the solvents used.
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, tubes, gloves, and weigh paper, must be collected in a separate, clearly labeled hazardous waste container for solid waste.[1]
-
Sharps: Any contaminated syringes or needles must be disposed of in a dedicated hazardous chemical waste container for sharps, which is often a black sharps container for RCRA (Resource Conservation and Recovery Act) waste.[4] Do not use a standard red biohazard sharps container.[4]
Step 4: Labeling of Waste Containers
Proper labeling of hazardous waste containers is a critical compliance step. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 442898-75-1
-
The primary hazards associated with the waste (e.g., "Potentially Toxic," "Chemical Hazard").
-
The name of the Principal Investigator and the laboratory location.[1]
-
The accumulation start date.[3]
Step 5: On-Site Accumulation and Storage
-
Waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
This area should be at or near the point of waste generation.
-
Containers must be kept tightly closed except when adding waste.[1]
-
Secondary containment should be used to capture any potential leaks.[2]
Step 6: Arranging for Disposal
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[1][2]
-
Provide the EHS department with all available information about the compound.
Quantitative Data
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, detailed quantitative data regarding toxicity, physical properties, and exposure limits are not available. Researchers should request the SDS from the supplier for this information. The following general information is available:
| Property | Value |
| CAS Number | 442898-75-1 |
| Molecular Weight | 434.54 g/mol |
Experimental Protocols
Detailed experimental protocols involving this compound are not provided in publicly available safety documents. Researchers should consult scientific literature and the supplier for information regarding the use of this compound in specific experimental settings.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like this compound.
References
Essential Safety and Operational Guide for Handling HSP90-IN-22
This guide provides critical safety, handling, and disposal information for the HSP90 inhibitor, HSP90-IN-22, intended for use by researchers, scientists, and drug development professionals. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices from handling similar potent small molecule inhibitors to ensure laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
As a bioactive small molecule, this compound should be treated as potentially hazardous. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] A thorough risk assessment should be conducted before any handling. The following table outlines the minimum recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves. Change gloves immediately if they become contaminated and after each use. Always wash hands thoroughly after removing gloves.[1] |
| Eyes | Safety Goggles with Side Shields | Must be worn at all times to protect against splashes of the compound, especially when handling solutions.[2][3] |
| Body | Laboratory Coat | A standard, fully buttoned lab coat is required to protect clothing and skin. For procedures with a higher risk of splashes, consider a chemical-resistant or disposable gown.[1][2] |
| Respiratory | Fume Hood | All weighing of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2] For unpacking non-plastic containers that may have broken in transit, an elastomeric half-mask with a multi-gas cartridge and P100-filter may be necessary.[4] |
Operational Plans: From Receipt to Disposal
Proper procedural adherence is crucial for safety and maintaining the integrity of the compound.
1. Compound Receipt and Inspection:
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Before opening, don a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Open the shipping container in a designated safe area, such as on a disposable bench liner or within a chemical fume hood.
-
Verify that the compound name and details on the vial match your order.
-
Inspect the primary vial for any damage before proceeding.[1]
2. Preparation of Stock Solutions:
-
Location: Always work within a chemical fume hood.
-
PPE: Wear full PPE, including a lab coat, double nitrile gloves, and safety goggles.
-
Procedure:
-
Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Calculate the required mass of the compound and volume of solvent (e.g., DMSO) to achieve the desired concentration.
-
Carefully add the solvent to the vial, cap it tightly, and vortex or sonicate as needed to fully dissolve the compound.
-
3. Storage:
-
Solid Compound: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Solutions: Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Workflow
The following diagram outlines the standard workflow for handling a potent research compound like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
